Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVHPANJIDEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333063 | |
| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197774-66-6 | |
| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a specific molecule for which extensive experimental data is not publicly available. This guide provides computed properties for the specific molecule and supplements this with representative experimental protocols and biological context based on structurally similar compounds to serve as a comprehensive resource for researchers in the field.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound containing a pyrrole ring substituted with a pyridine ring and an ethyl carboxylate group.[1][2] Its structure is of interest in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The following table summarizes its key computed chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 197774-66-6 | [1] |
| Canonical SMILES | CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | [2] |
| InChIKey | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
| Topological Polar Surface Area | 55 Ų | [1] |
| XLogP3 (Predicted) | 2.3 | [1] |
Note: The properties listed above are computationally derived and have not been experimentally verified in publicly accessible literature.
Representative Experimental Protocols
The following sections outline detailed, generalized methodologies for the synthesis, purification, and characterization of a compound like this compound. These protocols are standard in organic and medicinal chemistry for the preparation and validation of novel small molecules.[3][4]
Synthesis: Modified Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5]
Objective: To synthesize this compound.
Materials:
-
A suitable 1,4-dicarbonyl precursor.
-
Ammonium acetate or ammonia.
-
Glacial acetic acid (as solvent and catalyst).
-
Standard laboratory glassware for reflux.
-
Heating mantle and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid.
-
Addition of Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Flash Column Chromatography
Objective: To purify the crude product from the synthesis step.
Materials:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Glass column, collection tubes, and TLC equipment.
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Characterization Methods
Objective: To confirm the identity, structure, and purity of the synthesized compound.
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the pyridine and pyrrole rings, the ethyl group (a quartet and a triplet), and the N-H proton of the pyrrole ring.[6][7]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings.[8]
2.3.2 Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₁₂H₁₃N₂O₂⁺.[7]
2.3.3 High-Performance Liquid Chromatography (HPLC)
-
Technique: Reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Expected Result: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under the specific HPLC conditions.[9]
Biological Context and Signaling Pathways
Pyrrole and pyridine moieties are common structural features in molecules designed to be kinase inhibitors.[10][11] These inhibitors often target Receptor Tyrosine Kinases (RTKs), which are critical regulators of cellular processes like proliferation, differentiation, and survival.[12][13] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[14][15]
Representative Target: VEGFR Signaling Pathway
A plausible target for a molecule with this scaffold is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth.[16][17] Inhibiting this pathway can starve tumors of their blood supply. The diagram below illustrates a simplified overview of the VEGFR2 signaling cascade, which activates major downstream pathways like the PLCγ-MAPK and PI3K-Akt pathways to promote endothelial cell proliferation and survival.[18][19][20]
Caption: A simplified diagram of the VEGFR2 signaling pathway.
Standard Workflow for Novel Compound Development
The discovery and validation of a new chemical entity follows a structured workflow, from initial synthesis to final characterization and biological testing. This process ensures the compound's identity, purity, and activity are well-documented before further development.
References
- 1. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. biotage.com [biotage.com]
- 4. How Scientific Material Characterization Works [innovatechlabs.com]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 9. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 14. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 15. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 18. researchgate.net [researchgate.net]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
Unveiling the Structure of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and spectroscopic characterization, presenting data in a clear and accessible format for scientific professionals.
Chemical Identity and Properties
This compound is a molecule composed of a central pyrrole ring substituted with a pyridine ring at the 4-position and an ethyl carboxylate group at the 3-position. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 197774-66-6 | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | [1] |
| InChI Key | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |
Synthesis Pathway
The primary synthetic route for this compound is the Van Leusen Pyrrole Synthesis . This powerful reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor.[2][3][4] In this specific synthesis, the Michael acceptor is an α,β-unsaturated ester derived from pyridine.
The general mechanism involves the base-mediated deprotonation of TosMIC to form a carbanion. This carbanion then acts as a nucleophile, attacking the β-position of the Michael acceptor. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring.[2]
References
- 1. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (CAS 197774-66-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data, a representative synthetic protocol, and a potential drug discovery workflow for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (CAS 197774-66-6). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Physicochemical Data
Precise experimental physicochemical data for this compound (CAS 197774-66-6) is not extensively reported in publicly available literature. However, a summary of computed properties has been compiled from established chemical databases. These computed values provide valuable estimations for the physical and chemical characteristics of the molecule.
Table 1: Computed Physicochemical Properties of CAS 197774-66-6
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1][2] |
| Molecular Weight | 216.24 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 216.089877 g/mol | PubChem[1] |
| Monoisotopic Mass | 216.089877 g/mol | PubChem[1] |
| Topological Polar Surface Area | 55 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 239 | PubChem[1] |
Experimental Protocols: Synthesis of the Pyrrole Core
Representative Protocol: Paal-Knorr Pyrrole Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrrole, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Objective: To synthesize a substituted pyrrole ring via the Paal-Knorr condensation reaction.
Materials:
-
1,4-dicarbonyl compound (e.g., a substituted succinaldehyde or a derivative)
-
Primary amine (e.g., ammonia or an alkyl/aryl amine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Addition of Amine: Add the primary amine (1.0-1.2 equivalents) to the solution. If using ammonia, a solution of ammonia in the solvent or ammonium acetate can be used.
-
Catalyst Addition (Optional): If required, add a catalytic amount of an acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product. A typical work-up may involve:
-
Removal of the solvent under reduced pressure.
-
Addition of water to the residue to precipitate the crude product.
-
Extraction of the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyrrole.
Diagram 1: General Workflow for Paal-Knorr Pyrrole Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Potential Biological Activity and Drug Discovery Workflow
While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, the broader class of pyrrolopyridine derivatives has demonstrated a wide range of pharmacological activities. These include potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities.[6][7] This suggests that compounds with this core scaffold are of significant interest for drug discovery and development.
The following diagram illustrates a hypothetical drug discovery workflow for identifying and optimizing novel drug candidates based on the pyrrolopyridine scaffold.
Diagram 2: Hypothetical Drug Discovery Workflow for Pyrrolopyridine Derivatives
Caption: A potential workflow for drug discovery and development.
This workflow highlights the iterative nature of drug discovery, starting from target identification and progressing through lead discovery, optimization, and preclinical development. The synthesis of new analogs, guided by Structure-Activity Relationship (SAR) studies, is a critical component of the lead optimization phase.
Conclusion
This compound represents a chemical entity with a scaffold known for its diverse biological activities. While specific experimental data for this compound is limited, the provided computed data and representative synthetic protocols offer a solid foundation for further research. The outlined drug discovery workflow provides a strategic framework for exploring the therapeutic potential of this and related pyrrolopyridine derivatives. This technical guide serves as a starting point for researchers and scientists aiming to investigate the properties and applications of this promising class of compounds.
References
- 1. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrrole-Pyridine Scaffolds: A Technical Guide for Drug Discovery
Introduction
The fusion of pyrrole and pyridine rings creates a versatile heterocyclic scaffold, the pyrrolopyridine, which has garnered significant attention in medicinal chemistry. This structural motif is present in numerous natural products and has been successfully incorporated into a variety of synthetic compounds exhibiting a broad spectrum of biological activities. The unique electronic properties and three-dimensional arrangement of atoms within the pyrrole-pyridine core allow for specific interactions with various biological targets, making it a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of pyrrole-pyridine scaffolds, focusing on their anticancer, antimicrobial, antidiabetic, antiviral, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their quest for new and effective therapies.
Anticancer Activity
Pyrrole-pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
Several classes of kinases are crucial for cancer cell proliferation, survival, and angiogenesis. Pyrrole-pyridine scaffolds have been successfully utilized to develop potent inhibitors of these key enzymes.
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from one study exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. This compound was shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis.
// Nodes FGF [label="FGF Ligand", fillcolor="#4285F4"]; FGFR [label="FGFR", fillcolor="#EA4335"]; GRB2 [label="GRB2", fillcolor="#FBBC05"]; SOS [label="SOS", fillcolor="#34A853"]; RAS [label="RAS", fillcolor="#4285F4"]; RAF [label="RAF", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; PyrroloPyridine [label="Pyrrole-Pyridine\nInhibitor", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FGF -> FGFR [arrowhead=vee, color="#5F6368"]; FGFR -> GRB2 [arrowhead=vee, color="#5F6368"]; GRB2 -> SOS [arrowhead=vee, color="#5F6368"]; SOS -> RAS [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> Proliferation [arrowhead=vee, color="#5F6368"]; PyrroloPyridine -> FGFR [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Caption: FGFR Signaling Pathway Inhibition.Other Kinase Targets:
Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a key player in the survival and proliferation of macrophages and implicated in various cancers and inflammatory diseases.[1] One derivative, compound 1r , was found to be a more potent and selective FMS kinase inhibitor than the lead compound, with an IC50 of 30 nM.[1] Furthermore, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, with one analogue exhibiting an IC50 value of 1.8 nM and demonstrating significant in vivo antitumor activity in a gastric carcinoma xenograft model.[2]
Inhibition of Tubulin Polymerization
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] Compound 10t , for example, displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3]
// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4"]; Microtubule [label="Microtubule Polymerization", fillcolor="#EA4335"]; Mitosis [label="Mitosis", fillcolor="#FBBC05"]; CellDivision [label="Cell Division", shape=ellipse, fillcolor="#34A853"]; PyrroloPyridine [label="Pyrrole-Pyridine\n(Colchicine-Binding\nSite Inhibitor)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tubulin -> Microtubule [arrowhead=vee, color="#5F6368"]; Microtubule -> Mitosis [arrowhead=vee, color="#5F6368"]; Mitosis -> CellDivision [arrowhead=vee, color="#5F6368"]; PyrroloPyridine -> Tubulin [label="Inhibits\nPolymerization", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Caption: Inhibition of Tubulin Polymerization.Quantitative Data on Anticancer Activity
| Scaffold | Target/Cell Line | Activity (IC50) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM | [4] |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR2 | 9 nM | [4] |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR3 | 25 nM | [4] |
| 1H-Pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [3] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | [1] |
| Pyrrolopyridine-pyridone | Met Kinase | 1.8 nM | [2] |
| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Human Tumor Cell Lines | 19-29 µg/mL | [4] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-pyridine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity
Derivatives of pyrrolo[3,4-c]pyridine have shown moderate activity against Staphylococcus aureus and have been found to reduce the growth of Candida albicans.[4] Pyrrolo[3,2-b]pyridine derivatives have also exhibited activity against resistant strains of E. coli.[4]
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis. The most active of these derivatives displayed Minimum Inhibitory Concentrations (MIC) of less than 25 µM and IC50 values in the range of 4.5–9.5 µM.[4]
Quantitative Data on Antimicrobial Activity
| Scaffold | Organism/Target | Activity (MIC/IC50) | Reference |
| Pyrrolo[3,4-c]pyridine-3-one | M. tuberculosis InhA | IC50: 4.5–9.5 µM | [4] |
| Pyrrolo[3,4-c]pyridine-3-one | M. tuberculosis | MIC < 25 µM | [4] |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate Activity | [4] |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Growth Reduction | [4] |
Antidiabetic Activity
Pyrrole-pyridine derivatives have shown potential in the management of diabetes by targeting key enzymes involved in glucose metabolism.
Aldose Reductase Inhibition
6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The inhibitory potency was found to be dependent on the length of the carboxylic acid chain, with compounds having a shorter chain exhibiting stronger inhibition. For the most active derivatives, IC50 values were reported to be 1.4 µM, 2.5 µM, and 1.7 µM.[4]
Stimulation of Glucose Uptake
Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, without affecting insulin concentrations.[4]
Quantitative Data on Antidiabetic Activity
| Scaffold | Target | Activity (IC50) | Reference |
| 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid | Aldose Reductase | 1.4 µM, 1.7 µM, 2.5 µM | [4] |
Antiviral Activity
The pyrrole-pyridine scaffold is present in several natural and synthetic compounds with notable antiviral activity.
Anti-HIV Activity
The natural alkaloid camptothecin, which contains a pyrrolopyridine system, is a known topoisomerase I inhibitor with activity against HIV-1.[4] Synthetic 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have also shown moderate activity in inhibiting HIV-1 replication, with some derivatives exhibiting potent activity (EC50 < 10 µM).[4]
Anti-RSV Activity
Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have been evaluated for their activity against Respiratory Syncytial Virus (RSV), with furan, pyrazole, pyrrole, and pyridine derivatives showing the most potent activity.[4]
Quantitative Data on Antiviral Activity
| Scaffold | Virus | Activity (EC50) | Reference |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 | < 10 µM | [4] |
Anti-inflammatory Activity
Pyrrole-pyridine derivatives have demonstrated anti-inflammatory properties by targeting enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
The pyrrole ring is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Quantitative Data on Anti-inflammatory Activity
| Scaffold | Target/Assay | Activity | Reference |
| 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | Carrageenan-induced paw edema | 26% activity at 50 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrrole-pyridine scaffolds.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
// Nodes Start [label="5-(trifluoromethyl)-1H-\npyrrolo[2,3-b]pyridine", fillcolor="#4285F4"]; Aldehyde [label="R-substituted\naldehyde", fillcolor="#EA4335"]; Reaction1 [label="Reaction at 50°C", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Intermediate\nCompounds (3a-3k)", fillcolor="#34A853"]; Reduction [label="Reduction\n(Triethylsilane, TFA)", shape=ellipse, fillcolor="#FBBC05"]; Final [label="Final Products\n(4a-4l)", fillcolor="#4285F4"];
// Edges Start -> Reaction1 [arrowhead=vee, color="#5F6368"]; Aldehyde -> Reaction1 [arrowhead=vee, color="#5F6368"]; Reaction1 -> Intermediate [arrowhead=vee, color="#5F6368"]; Intermediate -> Reduction [arrowhead=vee, color="#5F6368"]; Reduction -> Final [arrowhead=vee, color="#5F6368"]; }
Caption: Synthesis of FGFR Inhibitors.Procedure:
-
The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50 °C to yield intermediate compounds.[4]
-
These intermediates are then subjected to a reduction reaction in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish the final 1H-pyrrolo[2,3-b]pyridine derivatives.[4]
In Vitro Antiproliferative Activity (MTT Assay)
// Nodes Seeding [label="Seed cells in\n96-well plates", fillcolor="#4285F4"]; Incubation1 [label="Incubate for 24h", fillcolor="#EA4335"]; Treatment [label="Treat with different\nconcentrations of test compound", fillcolor="#FBBC05"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#34A853"]; MTT_add [label="Add MTT solution\n(5 mg/mL)", fillcolor="#4285F4"]; Incubation3 [label="Incubate for 4h", fillcolor="#EA4335"]; Solubilization [label="Add DMSO to\ndissolve formazan", fillcolor="#FBBC05"]; Measurement [label="Measure absorbance\nat 570 nm", shape=ellipse, fillcolor="#34A853"];
// Edges Seeding -> Incubation1 [arrowhead=vee, color="#5F6368"]; Incubation1 -> Treatment [arrowhead=vee, color="#5F6368"]; Treatment -> Incubation2 [arrowhead=vee, color="#5F6368"]; Incubation2 -> MTT_add [arrowhead=vee, color="#5F6368"]; MTT_add -> Incubation3 [arrowhead=vee, color="#5F6368"]; Incubation3 -> Solubilization [arrowhead=vee, color="#5F6368"]; Solubilization -> Measurement [arrowhead=vee, color="#5F6368"]; }
Caption: MTT Assay Workflow.Procedure:
-
Exponentially growing cells (2–6 × 10³ cells per well) are seeded in 96-well plates and incubated for 24 hours.[5]
-
The cells are then treated with different concentrations of the test compound (e.g., 0, 3.3, 10, 30 µM).[5]
-
After treatment for 24, 48, or 72 hours, 20 µL of 5 mg/mL MTT solution is added to each well and incubated for an additional 4 hours.[5]
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
In Vitro Tubulin Polymerization Assay
Procedure:
-
Purified tubulin (e.g., from porcine brain) at a concentration of 3 mg/mL is incubated in a tubulin buffer with GTP (1 mM).[6]
-
The test compound (e.g., at a concentration of 10 µM) is added to the mixture.[6]
-
The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm for 1 hour at 37°C.[6]
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.[6]
Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified period (e.g., 24 hours).[7]
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
The pyrrole-pyridine scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, antidiabetic, antiviral, and anti-inflammatory effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of compounds with high potency and selectivity for their respective biological targets. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of pyrrole-pyridine derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Unraveling the Mechanism of Action
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. While the chemical structure and basic properties of this compound are documented, detailed studies elucidating its biological targets, associated signaling pathways, and quantitative efficacy are not publicly available at this time.
This technical guide aims to provide a foundational understanding of the compound based on existing data and to highlight the areas where further research is critically needed.
Compound Profile
This compound is a heterocyclic organic compound with the molecular formula C12H12N2O2. Its structure features a central pyrrole ring substituted with a pyridine ring at the 4-position and an ethyl carboxylate group at the 3-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Current State of Research
Extensive searches of scientific databases and literature have not yielded specific studies detailing the mechanism of action of this compound. Research on structurally related compounds, such as pyrrolo[3,4-c]pyridine derivatives, indicates a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. However, due to significant differences in the core scaffold, it is not scientifically sound to extrapolate these findings to the topic compound.
Quantitative Data
There is currently no publicly available quantitative data, such as IC50 or EC50 values, to characterize the potency or efficacy of this compound against any specific biological target.
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not described in the current body of scientific literature.
Signaling Pathways
As the biological targets of this compound have not been identified, there are no known signaling pathways associated with its activity.
Future Directions
To elucidate the mechanism of action of this compound, a systematic research approach is required. The following workflow outlines potential initial steps for investigation.
Caption: Proposed workflow for elucidating the mechanism of action.
Conclusion
An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is limited in publicly available literature. The following guide is a predictive analysis based on the structure-activity relationships of analogous compounds containing pyridinyl and pyrrole moieties. The proposed therapeutic targets and experimental protocols are therefore hypothetical and require experimental validation.
Introduction
This compound is a heterocyclic organic compound featuring a central pyrrole ring substituted with a pyridine ring and an ethyl carboxylate group. While this specific molecule is not extensively characterized in biological literature, its core structure, the pyridinyl-pyrrole scaffold, is a recurring motif in a multitude of biologically active compounds. This guide explores the potential therapeutic targets of this compound by examining the established activities of structurally related molecules. The primary areas of therapeutic promise for this compound class are oncology and inflammatory diseases.
Potential Therapeutic Area: Oncology
The pyridinyl-pyrrole scaffold is a key component of numerous kinase inhibitors that have shown significant promise in cancer therapy. The structural similarities suggest that this compound may also function as a kinase inhibitor.
Many small molecule kinase inhibitors utilize a pyrrole-based scaffold to interact with the ATP-binding site of various kinases. These kinases are often crucial components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pyrrole-indolin-2-one derivatives are known to inhibit VEGFRs, which are critical for tumor angiogenesis.[1] The pyrrole moiety of these inhibitors typically binds to the hydrophobic pocket of the ATP-binding site.[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are also targeted by pyrrole-containing kinase inhibitors and are involved in tumor growth and angiogenesis.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as potent inhibitors of CSF1R, a key target in immuno-oncology.[2]
Based on the potential kinase targets, a plausible mechanism of action for this compound is the inhibition of RTK signaling pathways, which are frequently dysregulated in cancer.
Diagram: Proposed RTK Inhibition Pathway
Caption: Proposed inhibition of RTK signaling by the compound.
While no specific IC50 values are available for the title compound, related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]quinoline derivatives have demonstrated potent kinase inhibitory activity.
| Compound Class | Target Kinase | Reported Activity (IC50) |
| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-kinase (including VEGFR2) | Varies, some with nanomolar potency |
| Pyrrolo[3,2-c]quinoline derivatives | Anticancer (various cell lines) | GI50 values in the micromolar range |
| Pyridine-based Pyrrolo[2,3-d]pyrimidines | CSF1R | Low nanomolar enzymatic activity |
To investigate the potential anticancer activity of this compound, the following experimental workflow is proposed:
Diagram: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating anticancer potential.
Potential Therapeutic Area: Inflammatory Diseases
Pyrrole and its fused derivatives are also recognized for their anti-inflammatory properties. This suggests a second major therapeutic avenue for this compound.
The anti-inflammatory effects of pyrrole-containing compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines and inhibit key enzymes in the inflammatory cascade.
Potential Anti-inflammatory Targets:
-
Tumor Necrosis Factor-alpha (TNF-α) Production: Tetrahydropyridine derivatives with a pyrrole moiety have been shown to potently inhibit the production of TNF-α, a key pro-inflammatory cytokine.[3]
-
Cyclooxygenase-2 (COX-2): Certain fused pyrrole compounds, such as pyrrolopyridines, have demonstrated inhibitory activity against COX-2, an enzyme involved in the synthesis of prostaglandins during inflammation.[4]
-
NLRP3 Inflammasome: Polyenylpyrrole derivatives have been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammation.[5]
A plausible mechanism for the anti-inflammatory activity of this compound involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed modulation of inflammatory cytokine production.
While specific data for the title compound is unavailable, related pyrrole derivatives have shown potent anti-inflammatory effects.
| Compound Class | Assay | Reported Activity |
| Tetrahydropyridine-pyrrole derivative | Inhibition of LPS-induced TNF-α production in human whole blood | IC50 = 1.86 µM[3] |
| Fused pyrrole (pyrrolopyridine) | In vitro pro-inflammatory cytokine inhibition | Promising activity reported[4] |
| Pyrrole-cinnamate hybrids | COX-2 Inhibition | IC50 values in the low micromolar range[6] |
The following workflow is proposed to assess the potential anti-inflammatory properties of this compound.
Diagram: Experimental Workflow for Anti-inflammatory Evaluation
Caption: Workflow for evaluating anti-inflammatory potential.
Synthesis and Experimental Protocols
General Protocol for In Vitro Kinase Assay (Hypothetical):
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and the test compound (this compound) at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
General Protocol for LPS-induced TNF-α Production in Macrophages (Hypothetical):
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Lipopolysaccharide (LPS) is added to the wells to stimulate TNF-α production.
-
The cells are incubated for an appropriate time (e.g., 4-24 hours).
-
-
Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features strongly suggest potential therapeutic applications in oncology and inflammatory diseases. The pyridinyl-pyrrole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and modulators of inflammatory pathways. The proposed therapeutic targets and experimental workflows in this guide provide a rational starting point for the biological evaluation of this compound. Further research is warranted to synthesize and screen this compound to validate these hypotheses and unlock its potential therapeutic value.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
In Silico Modeling of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring linked to a pyridine moiety.[1] The pyrrole nucleus is a common scaffold in a multitude of biologically active compounds, including drugs with anticancer, antimicrobial, and antiviral properties.[2][3][4] The amalgamation of different pharmacophores with a pyrrole ring system has been a successful strategy in the development of novel therapeutic agents.[5] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at elucidating its potential as a drug candidate. This guide is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
A foundational step in the in silico analysis of any potential drug candidate is the determination of its physicochemical properties. These properties, often computed, provide initial insights into the molecule's drug-like characteristics.
| Property | Value | Reference |
| Molecular Formula | C12H12N2O2 | [1] |
| Molecular Weight | 216.24 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| InChIKey | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
In Silico Workflow for Drug Discovery
The following diagram illustrates a typical in silico workflow for the evaluation of a small molecule drug candidate like this compound.
Target Identification
Given that the pyrrole skeleton is a crucial structural framework in a wide array of biologically active molecules, identifying potential protein targets is a critical first step.[5] Pyrrole derivatives have shown activity against a range of targets, including but not limited to:
-
Kinases: Several pyrrole-containing compounds are known to be kinase inhibitors. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown potent inhibition of VEGFR-2.[3]
-
Cholinesterases: Certain pyrrole derivatives have demonstrated selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[7]
-
Enzymes in Pathogen Pathways: The pyrrole scaffold is present in compounds with antimicrobial and antiviral activities, suggesting they may target essential enzymes in these organisms.[3]
For the purpose of this guide, we will hypothesize a potential interaction with a kinase, a common target class for drugs containing the pyridine and pyrrole motifs.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[8][9] In silico ADMET prediction utilizes computational models to estimate these properties based on the molecule's structure.[10][11]
Methodology for ADMET Prediction
-
Structure Input: The 2D structure of this compound is drawn using chemical drawing software and converted to a suitable format (e.g., SMILES or MOL).
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for the molecule.[12]
-
Prediction Models: The calculated descriptors are used as input for various predictive models, which can be QSAR-based, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) models.[8][11]
-
Software: Several commercial and free online software tools can be used for ADMET prediction, such as SwissADME, pkCSM, and others.
Predicted ADMET Properties (Hypothetical Data)
The following table presents hypothetical ADMET prediction data for this compound, based on typical values for similar small molecules.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate to high binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |
| Toxicity | ||
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibition | Low Risk | Low risk of cardiotoxicity. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][14] This method is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.[15]
Protocol for Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking score provides an estimate of the binding free energy.
-
The following diagram illustrates the general workflow for a molecular docking experiment.
Potential Signaling Pathway Involvement
Based on the prevalence of pyrrole-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Conclusion
This technical guide has outlined a comprehensive in silico modeling approach for the evaluation of this compound as a potential drug candidate. While no specific experimental data for this molecule was found in the initial literature search, the application of established computational techniques such as ADMET prediction and molecular docking can provide valuable insights into its potential biological activity and drug-like properties. The pyrrole scaffold continues to be a resourceful small molecule in medicinal chemistry, and the systematic in silico evaluation of novel derivatives is a critical step in the modern drug discovery pipeline.[4] Further experimental validation, including chemical synthesis and biological assays, would be necessary to confirm the computationally predicted activities.
References
- 1. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. bitesizebio.com [bitesizebio.com]
- 10. aurlide.fi [aurlide.fi]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 15. youtube.com [youtube.com]
Spectroscopic and Synthetic Overview of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs—a pyrrole ring linked to a pyridine ring. This guide provides a summary of the available spectroscopic data and a general synthetic approach for this class of compounds. Due to the limited availability of specific experimental data in public databases, this document also outlines general methodologies for the characterization of such molecules.
Molecular and Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound did not yield specific ¹H NMR, ¹³C NMR, or IR spectra. However, predicted data and information from analogous structures can provide valuable insights for researchers working with this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem CID: 479474 |
| Molecular Weight | 216.24 g/mol | PubChem CID: 479474 |
| Monoisotopic Mass | 216.089877 Da | PubChem CID: 479474 |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.0971 |
| [M+Na]⁺ | 239.0790 |
| [M+K]⁺ | 255.0529 |
| [M+NH₄]⁺ | 234.1236 |
Experimental Protocols
General Synthetic Protocol (van Leusen Reaction)
-
Reaction Setup: To a solution of a suitable Michael acceptor, such as a substituted vinyl pyridine derivative, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an equimolar amount of ethyl isocyanoacetate.
-
Base Addition: Cool the reaction mixture in an ice bath and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations, such as N-H, C=O, and C-N stretches.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has emerged as a valuable fragment in drug design, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in medicinal chemistry. The document details the structure-activity relationships of related compounds, offering insights into its potential as a scaffold for targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and diabetes.
Introduction
The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors. When combined with a pyridine ring, as in this compound, the resulting molecule possesses key features for interaction with the ATP-binding sites of protein kinases. The pyridine moiety can act as a hydrogen bond acceptor, while the pyrrole ring and its substituents can be modified to optimize binding affinity and selectivity. This guide will explore the potential of this fragment in the context of modern drug discovery.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H12N2O2 | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 197774-66-6 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis
A robust and versatile method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis.[3][4][5] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For this compound, a plausible synthetic route based on the Hantzsch synthesis is outlined below.
Proposed Experimental Protocol: Hantzsch Pyrrole Synthesis
Materials:
-
Ethyl 2-(pyridin-4-yl)-3-oxobutanoate
-
2-bromo-1,3-dicarbonyl compound (e.g., ethyl 2-bromoacetoacetate)
-
Ammonium acetate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve ethyl 2-(pyridin-4-yl)-3-oxobutanoate (1 equivalent) and the α-bromo-β-ketoester (1 equivalent) in ethanol.
-
Add ammonium acetate (1.5 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol and optimization of reaction conditions may be necessary to achieve high yields.
Caption: Generalized workflow for the Hantzsch synthesis of the target compound.
Applications in Drug Design: A Fragment-Based Approach
This compound serves as an excellent starting point for fragment-based drug design (FBDD). Its relatively low molecular weight and presence of key pharmacophoric features allow for the exploration of chemical space around this core structure to develop potent and selective inhibitors for various targets.
Kinase Inhibition
The pyridinyl-pyrrole scaffold is a common feature in many kinase inhibitors, where it mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The pyridine nitrogen typically forms a crucial hydrogen bond with the backbone amide of a hinge residue.
Table of Biologically Active Pyridinyl-Pyrrole Analogs:
| Compound/Scaffold | Target Kinase(s) | Reported Activity (IC50/EC50) | Reference |
| Pyrrolo[3,4-c]pyridine derivatives | PI3K | Potent Inhibition | [6][7] |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 160 nM (for compound 12) | [8][9] |
| Pyrrole derivatives | Lck | <10 nM (for most potent analogs) | [10] |
| Pyrrolo-indolin-2-ones | VEGFRs, PDGFRs | Varies with substitution | [11] |
| Pyrrole-3-carboximidamide derivatives | DPP-4 | 12.19 nM (for compound 5f) | [12] |
These examples demonstrate that the pyridinyl-pyrrole core can be elaborated to target a range of kinases and other enzymes with high potency.
Caption: A potential signaling pathway targeted by derivatives of the core fragment.
Structure-Activity Relationship (SAR) Insights
Based on published data for related compounds, the following SAR insights can be inferred for derivatives of this compound:
-
Pyridine Ring: The nitrogen atom is critical for hinge binding in kinases. Modifications at other positions of the pyridine ring can influence selectivity and physicochemical properties.
-
Pyrrole Ring: The NH group can act as a hydrogen bond donor. Substituents at the N1 position can modulate activity and ADME properties.
-
Ethyl Carboxylate Group: This group can be modified to explore different interactions within the binding pocket. For instance, conversion to an amide can introduce additional hydrogen bonding opportunities and improve metabolic stability.
Conclusion
This compound represents a promising and versatile fragment for the development of novel therapeutics, particularly kinase inhibitors. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for drug discovery campaigns. While further biological evaluation of the core fragment itself is warranted, the extensive body of literature on related compounds strongly supports its potential as a valuable building block in medicinal chemistry. Future work should focus on the synthesis of a focused library of derivatives and their screening against a panel of relevant biological targets to fully elucidate the potential of this scaffold.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Novel Pyrrole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrrole derivatives, a class of heterocyclic compounds that has garnered significant interest in oncology for their potential as anticancer agents. Pyrrole derivatives have been shown to modulate various biological processes crucial for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[1] This document details experimental protocols for assessing cytotoxicity, summarizes key quantitative data from recent studies, and visualizes the critical signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Novel Pyrrole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various novel pyrrole derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Marinopyrrole A | Non-Small Cell Lung Cancer (NSCLC) Panel | - | 1.1 - 9.2 | [2] |
| Marinopyrrole A | HCT-116 (Colon) | - | ~9 | [2] |
| Marinopyrrole A | MDA-MB-468 (Triple Negative Breast Cancer) | - | ~2 | |
| Marinopyrrole B | HCT-116 (Colon) | - | 9.0 | [3] |
| Marinopyrrole C | HCT-116 (Colon) | - | 0.39 | [3] |
| Marinopyrrole F | HCT-116 (Colon) | - | 6.1 | [2] |
| Pyrrolomycin C | HCT-116 (Colon) | - | 0.8 | [2] |
| Pyrrolomycin C | MCF7 (Breast) | - | 1.5 | [2] |
| Pyrrolomycin F-series | HCT-116 (Colon) | - | 0.35 - 1.21 | [2] |
| Pyrrolomycin F-series | MCF7 (Breast) | - | 0.35 - 1.21 | [2] |
| MP1 | BE(2)-C (Neuroblastoma) | - | 0.096 | [4] |
| KS18 | Mouse Primary Bone Marrow Cells | - | ~2 | [4] |
| KS04 | Mouse Primary Bone Marrow Cells | - | ~7 | [4] |
| Alkynylated Pyrrole Derivative 12l | U251 (Glioblastoma) | - | 2.29 ± 0.18 | [5] |
| Alkynylated Pyrrole Derivative 12l | A549 (Lung) | - | 3.49 ± 0.30 | [5] |
| Pyrrolo[2,3-d]pyrimidine Derivative 10a | PC3 (Prostate) | MTT | 0.19 | [6] |
| Pyrrolo[2,3-d]pyrimidine Derivative 10b | MCF-7 (Breast) | MTT | 1.66 | [6] |
| Pyrrolo[2,3-d]pyrimidine Derivative 9e | A549 (Lung) | MTT | 4.55 | [6] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [1] |
Experimental Protocols
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols serve as a foundational framework for the preliminary screening of novel pyrrole derivatives.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a "one-step" colorimetric assay where the formazan product is soluble in the cell culture medium.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (pre-mixed with an electron coupling agent like PES) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Resazurin Assay
This is a fluorometric assay that measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Incubation: Incubate for the desired exposure period.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Record the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity of novel pyrrole derivatives.
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity screening.
Signaling Pathways
The cytotoxic effects of many pyrrole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.
Several pyrrole derivatives induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. For example, Marinopyrrole A is known to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1, leading to the activation of the apoptotic cascade.[3][7]
Caption: Intrinsic apoptosis pathway induced by pyrrole derivatives.
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[1] Some pyrrole derivatives exert their cytotoxic effects by inhibiting these pathways.
Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a downstream component of many receptor tyrosine kinase signaling cascades, including EGFR. Its inhibition can lead to cell cycle arrest and apoptosis. Some novel pyrrole derivatives have been identified as inhibitors of the ERK1/2 signaling pathway.[8]
Caption: Inhibition of the ERK1/2 signaling pathway by pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyridinyl-Pyrrole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridinyl-pyrrole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the chemical space of pyridinyl-pyrrole compounds, intended for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, structure-activity relationships (SAR), and the diverse pharmacological landscape of these compounds, with a focus on their applications in oncology and infectious diseases. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Visualizations of key signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Heterocyclic compounds containing nitrogen are fundamental building blocks in medicinal chemistry, with pyridinyl-pyrrole derivatives being a particularly prominent class.[1][2] The unique electronic properties of the electron-rich pyrrole ring coupled with the electron-deficient pyridine ring give rise to a versatile scaffold for molecular design. This combination allows for a wide range of intermolecular interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3]
This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of pyridinyl-pyrrole compounds. We will explore their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by quantitative data from the literature.
Synthetic Strategies for Pyridinyl-Pyrrole Scaffolds
The construction of the pyridinyl-pyrrole core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include classical condensation reactions and modern cross-coupling techniques.
Paal-Knorr Pyrrole Synthesis
A widely used method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6] This approach is valued for its operational simplicity and generally good yields.[4]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After cooling, the product can be isolated and purified by recrystallization.
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to substituted pyridines. It involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7][8][9]
Experimental Protocol: General Hantzsch Dihydropyridine Synthesis.[10]
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Keto ester (e.g., ethyl acetoacetate) (2 equivalents)
-
Nitrogen source (e.g., ammonium acetate)
-
Ethanol
-
-
Procedure:
-
Combine the aldehyde, β-keto ester, and ammonium acetate in ethanol.
-
Reflux the mixture for several hours.
-
The initial product, a 1,4-dihydropyridine, can be isolated and subsequently oxidized to the corresponding pyridine.
-
Suzuki Cross-Coupling
Modern synthetic methods like the Suzuki cross-coupling reaction offer a versatile approach to connect pre-functionalized pyridine and pyrrole rings. This palladium-catalyzed reaction involves the coupling of a boronic acid with a halide.[11][12][13]
Experimental Protocol: In situ Suzuki Coupling for Pyrrole-Pyridine Ligands.[11]
-
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexane
-
Boc-protected pyrrole in THF
-
Trimethylborate
-
Heteroaryl bromide (e.g., 2-bromopyridine derivative)
-
Pd(PPh₃)₂Cl₂
-
Aqueous K₂CO₃
-
THF
-
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -80 °C.
-
Add a solution of Boc-protected pyrrole to the LDA solution at -80 °C and stir for 1 hour.
-
Quench the reaction with trimethylborate and allow the mixture to warm to 0 °C.
-
Add the heteroaryl bromide, Pd(PPh₃)₂Cl₂, and THF to the reaction mixture.
-
Heat the mixture to reflux and add aqueous K₂CO₃.
-
Continue refluxing for the required time, then cool to room temperature and perform a workup with diethyl ether and saturated aqueous NaCl.
-
Purify the product by column chromatography.
-
The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction.
Biological Activities and Therapeutic Targets
Pyridinyl-pyrrole compounds exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.
Anticancer Activity
A significant area of research for pyridinyl-pyrrole derivatives is oncology. These compounds have been shown to target various components of cancer cell signaling pathways, leading to antiproliferative and pro-apoptotic effects.
Many pyridinyl-pyrrole compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in several cancers.[14] Pyrrolo[2,3-b]pyridine derivatives have been identified as selective CDK8 inhibitors.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been linked to cancer progression.[15] Pyridinyl-thiazole and other pyridinyl-heterocycle derivatives have been developed as potent p38 MAPK inhibitors.[15]
The MAPK signaling cascade is a key pathway in cancer, and its inhibition is a major therapeutic strategy.
The following table summarizes the in vitro anticancer activity of selected pyridinyl-pyrrole and related derivatives against various cancer cell lines.
| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | FAK | 0.0054 | [7] |
| Pyrrolo[3,2-c]pyridine | A375P (Melanoma) | 2-digit nM range | [2] |
| Pyridine-urea | MCF-7 (Breast) | 0.11 - 5.14 | [6] |
| Pyridine-urea | VEGFR-2 | 3.93 | [6] |
| Spiro-pyridine | HepG-2 (Liver) | 8.42 | [9] |
| Spiro-pyridine | Caco-2 (Colon) | 7.83 | [9] |
| Alkynylated pyrrole | U251 (Glioblastoma) | 2.29 | [16] |
| Alkynylated pyrrole | A549 (Lung) | 3.49 | [16] |
| Pyrrolidine | HCT116 (Colon) | 2.9 - 16 | [17] |
Antimicrobial Activity
Pyridinyl-pyrrole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.
Several studies have reported the synthesis of pyridinyl-pyrrole compounds with significant antibacterial and antifungal properties. The mechanism of action for these compounds can vary, but some have been shown to inhibit essential microbial enzymes.
The following table presents the minimum inhibitory concentration (MIC) values for selected pyridinyl-pyrrole derivatives against various microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole derivative | Staphylococcus aureus | 3.12 - 12.5 | [18] |
| Pyrrole derivative | Escherichia coli | 3.12 - 12.5 | [18] |
| Pyrrolo[3,4-b]quinolinyl-benzamide | Staphylococcus aureus | 5.0 - 33.8 | [18] |
| Pyrrolo[3,4-b]quinolinyl-benzamide | Escherichia coli | 5.0 - 33.8 | [18] |
| 1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [18] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | 3.35 | [19] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized pyridinyl-pyrrole compounds, a variety of in vitro assays are employed.
Kinase Inhibition Assay
A common method to determine the potency of kinase inhibitors is through in vitro kinase assays that measure the phosphorylation of a substrate.
Experimental Protocol: CDK8 Inhibition Assay (Luminescence-based).[3]
-
Materials:
-
CDK8/Cyclin C enzyme
-
Kinase assay buffer
-
Substrate (e.g., a peptide substrate for CDK8)
-
ATP
-
Test compound (pyridinyl-pyrrole derivative)
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted compound or vehicle control to the wells of a microplate.
-
Add the CDK8/Cyclin C enzyme solution to each well.
-
Initiate the kinase reaction by adding a master mix of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
The workflow for a typical kinase inhibition assay is depicted below.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of pyridinyl-pyrrole compounds and their biological activity is crucial for the design of more potent and selective drug candidates.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. For example, in a series of pyridine-ureas, specific substitutions led to potent anti-proliferative activity against breast cancer cells.[6]
-
Substitution on the Pyrrole Ring: Modifications to the pyrrole ring, including N-alkylation or the introduction of various substituents, can modulate the compound's interaction with its target and affect its pharmacokinetic properties.
-
Linker between the Rings: The nature of the linkage between the pyridine and pyrrole moieties, whether a direct bond or a more complex linker, influences the overall conformation and biological activity of the molecule.
Conclusion
The pyridinyl-pyrrole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the chemical space of pyridinyl-pyrrole derivatives, including their synthesis, biological targets, and structure-activity relationships. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of pyridinyl-pyrrole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Gene - CDK8 [maayanlab.cloud]
- 15. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole and pyridine scaffolds in pharmacologically active molecules. The synthesis of substituted pyrroles is a fundamental task in organic chemistry, with various methods developed for their construction. One of the most versatile and widely used methods is the Van Leusen pyrrole synthesis.[1][2] This method offers a convergent and efficient route to a wide range of polysubstituted pyrroles from readily available starting materials.[2]
The Van Leusen reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene in the presence of a base.[1] This reaction is known for its operational simplicity and broad substrate scope.[2] This protocol details the synthesis of this compound utilizing a Van Leusen-type reaction, providing a robust procedure for researchers in the field.
Key Reaction: Van Leusen Pyrrole Synthesis
Reaction Scheme: (E)-ethyl 3-(pyridin-4-yl)acrylate + Tosylmethyl isocyanide (TosMIC) → this compound
Experimental Protocol
Materials and Equipment:
-
(E)-ethyl 3-(pyridin-4-yl)acrylate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., DBU, K2CO3)[3]
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (or THF).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the solvent and stir the suspension.
-
-
Addition of TosMIC:
-
In a separate flask, dissolve Tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a minimal amount of anhydrous DMF (or THF).
-
Slowly add the TosMIC solution to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 15-30 minutes.
-
-
Addition of the Michael Acceptor:
-
Dissolve (E)-ethyl 3-(pyridin-4-yl)acrylate (1.0 equivalent) in anhydrous DMF (or THF).
-
Add the solution of the acrylate to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | (E)-ethyl 3-(pyridin-4-yl)acrylate |
| Reagents | Tosylmethyl isocyanide (TosMIC), Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% (Representative for Van Leusen reactions) |
| Molecular Formula | C12H12N2O2[4] |
| Molecular Weight | 216.24 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of the Van Leusen Reaction
Caption: Key steps in the Van Leusen synthesis of the target pyrrole derivative.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multi-Step Synthesis of Pyridinyl-Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl-pyrrole esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The fusion of a pyridine ring, a common motif in pharmaceuticals, with a pyrrole ester scaffold offers a versatile platform for developing novel therapeutic agents. Analogous structures, such as pyrrolo[2,3-b]pyridines, have demonstrated potent inhibitory activity against key biological targets, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] This document provides detailed protocols and application notes for the multi-step synthesis of pyridinyl-pyrrole esters, focusing on established synthetic strategies that can be adapted for this specific class of molecules.
Proposed Synthetic Strategies
The synthesis of pyridinyl-pyrrole esters can be approached through several classical and modern synthetic methodologies. The choice of strategy may depend on the availability of starting materials and the desired substitution pattern on both the pyridine and pyrrole rings. Two prominent and adaptable methods are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.
Paal-Knorr Synthesis Approach
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[3][4][5][6][7] In the context of pyridinyl-pyrrole esters, this would involve the reaction of a suitable aminopyridine with a 1,4-dicarbonyl compound bearing an ester functionality.
A generalized workflow for this approach is outlined below:
Caption: General experimental workflow for the Paal-Knorr synthesis.
Hantzsch Pyrrole Synthesis Approach
The Hantzsch pyrrole synthesis provides an alternative route, typically involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[8][9] For the synthesis of pyridinyl-pyrrole esters, a variation of this multi-component reaction could be employed, potentially using a pyridine-containing starting material.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of pyridinyl-pyrrole esters based on the Paal-Knorr and Hantzsch methodologies. Researchers should note that optimization of reaction conditions (temperature, reaction time, catalyst, and solvent) may be necessary to achieve optimal yields for specific target molecules.
Protocol 1: Paal-Knorr Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrrole-2-carboxylate (Proposed)
This protocol describes a proposed synthesis of a pyridinyl-pyrrole ester using 4-aminopyridine and a suitable 1,4-dicarbonyl compound.
Materials:
-
Ethyl 2,5-dioxohexanoate (or a suitable precursor)
-
4-Aminopyridine
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2,5-dioxohexanoate (1.0 eq) in ethanol, add 4-aminopyridine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-(pyridin-4-yl)-1H-pyrrole-2-carboxylate.
Protocol 2: Hantzsch-type Synthesis of a Substituted Pyridinyl-Pyrrole Ester (Proposed)
This protocol outlines a proposed multi-component approach to a pyridinyl-pyrrole ester.
Materials:
-
Ethyl acetoacetate
-
An α-halo ketone (e.g., 2-chloro-1-(pyridin-4-yl)ethan-1-one)
-
Ammonia or a primary amine
-
Ethanol (Solvent)
-
Sodium acetate
Procedure:
-
Dissolve ethyl acetoacetate (1.0 eq) and the α-halo ketone (1.0 eq) in ethanol.
-
Add a source of ammonia (e.g., ammonium acetate, 1.5 eq) or a primary amine (1.1 eq).
-
Add sodium acetate (1.5 eq) as a base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation
The following tables summarize proposed reaction parameters and expected data for the synthesis of representative pyridinyl-pyrrole esters. Note that yields are estimates based on typical outcomes for these reaction types and would require experimental verification.
Table 1: Proposed Paal-Knorr Synthesis Parameters
| Target Compound | 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ethyl 1-(pyridin-4-yl)-1H-pyrrole-2-carboxylate | Ethyl 2,5-dioxohexanoate | 4-Aminopyridine | Acetic Acid | Ethanol | Reflux | 4-8 | 60-80 |
| Methyl 1-(pyridin-2-yl)-5-phenyl-1H-pyrrole-2-carboxylate | Methyl 2,5-dioxo-5-phenylpentanoate | 2-Aminopyridine | p-Toluenesulfonic acid | Toluene | Reflux | 6-12 | 55-75 |
Table 2: Spectroscopic Data for a Representative Pyridinyl-Pyrrole Ester
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.6 | d | ~6.0 | Pyridine H-2, H-6 |
| ¹H | ~7.4 | d | ~6.0 | Pyridine H-3, H-5 |
| ¹H | ~7.2-7.8 | m | - | Pyrrole protons |
| ¹H | ~4.2 | q | ~7.1 | -OCH₂CH₃ |
| ¹H | ~1.3 | t | ~7.1 | -OCH₂CH₃ |
| ¹³C | ~165 | s | - | C=O (ester) |
| ¹³C | ~150 | s | - | Pyridine C-2, C-6 |
| ¹³C | ~120-140 | m | - | Aromatic C (Pyridine & Pyrrole) |
| ¹³C | ~60 | s | - | -OCH₂CH₃ |
| ¹³C | ~14 | s | - | -OCH₂CH₃ |
Note: These are predicted chemical shifts and require experimental confirmation.
Potential Biological Activity and Signaling Pathway
The structural similarity of pyridinyl-pyrroles to known bioactive molecules, such as the pyrrolo[2,3-b]pyridine core in Fibroblast Growth Factor Receptor (FGFR) inhibitors, suggests a potential for these compounds to exhibit similar biological activities.[1][2] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is a hallmark of many cancers.[10]
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates a cascade of downstream signaling events. This typically involves receptor dimerization and autophosphorylation, leading to the activation of several key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[11][12]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the kinase inhibitory activity of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is not extensively available in the public domain. The following application notes and protocols are based on the known activities of structurally related pyrrole-containing compounds that function as kinase inhibitors. The provided data and pathways are representative examples to guide research and development.
Introduction
This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a pyridine moiety. The pyrrole scaffold is a common structural motif in a variety of kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against one or more protein kinases.[1][2][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Therefore, inhibitors of specific kinases are valuable tools for research and potential therapeutic agents.
This document provides an overview of the potential applications of this compound as a kinase inhibitor, along with detailed protocols for its characterization.
Potential Mechanism of Action and Signaling Pathways
Based on the activities of similar pyrrole-based molecules, this compound could potentially target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, or non-receptor tyrosine kinases like those in the Src family (e.g., Lck).[1][2] These kinases are key components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and migration.
A potential mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Potential inhibition of a Receptor Tyrosine Kinase signaling pathway.
Quantitative Data
The following tables present hypothetical inhibitory activities of this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how to structure and present such findings.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | IC50 (nM) |
| VEGFR2 | 85 |
| PDGFRβ | 120 |
| FGFR1 | 350 |
| Lck | 75 |
| Src | 250 |
| CDK2 | >10,000 |
| p38α | >10,000 |
Table 2: Cell-Based Activity (EC50)
| Cell Line | Target Pathway | EC50 (µM) |
| HUVEC (VEGF-stimulated) | VEGFR2 | 0.5 |
| NIH-3T3 (PDGF-stimulated) | PDGFRβ | 1.2 |
| Jurkat | Lck | 0.8 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, Lck)
-
Kinase-specific peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control, e.g., Sunitinib for VEGFR2)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Also, prepare the positive control and a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of each diluted compound, vehicle, or positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase, and peptide substrate at optimized concentrations.
-
Initiate Reaction: Dispense the kinase reaction mixture into each well. For a "no kinase" control, add a reaction mixture without the enzyme to a set of wells.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay (ELISA)
This protocol describes a method to quantify the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., HUVECs for VEGFR2)
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: If applicable, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVECs) for 10-15 minutes to activate the kinase.
-
Cell Lysis: Aspirate the medium, wash with cold PBS, and add lysis buffer.
-
ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times. d. Add the phospho-specific detection antibody and incubate for 1 hour. e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Add stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the EC50 value by plotting the absorbance against the compound concentration.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridinyl-Pyrroles in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridinyl-pyrrole derivatives in cancer cell line research. This class of heterocyclic compounds has demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. This document outlines their mechanisms of action, summarizes their efficacy in various cancer cell lines, and provides detailed protocols for essential in vitro assays.
Introduction to Pyridinyl-Pyrroles in Oncology Research
Pyridinyl-pyrrole scaffolds are versatile structures that have been extensively explored in medicinal chemistry to develop targeted cancer therapies. Their unique chemical properties allow for the synthesis of derivatives that can selectively inhibit a range of protein kinases, which are often dysregulated in cancer.[1][2][3] The imbalance in cellular processes due to this dysregulation can lead to uncontrolled cell growth, a hallmark of cancer.[1][2][3]
The primary mechanisms of action for many pyridinyl-pyrrole compounds involve the inhibition of critical signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[4][5][6][7][8] By targeting these pathways, pyridinyl-pyrrole derivatives can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[4][9]
This document serves as a practical guide for researchers investigating the anticancer properties of pyridinyl-pyrroles, providing both the theoretical background and the methodological details required for in vitro studies.
Data Presentation: In Vitro Efficacy of Pyridinyl-Pyrrole Derivatives
The following tables summarize the in vitro anticancer activity of various pyridinyl-pyrrole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8c | A375P (Melanoma) | - | Sorafenib | >10 |
| 9b | A375P (Melanoma) | - | Vemurafenib | 0.02 |
| 10t | HeLa (Cervical) | 0.12 | - | - |
| 10t | SGC-7901 (Gastric) | 0.15 | - | - |
| 10t | MCF-7 (Breast) | 0.21 | - | - |
| 1r | Ovarian Cancer Panel | 0.15 - 1.78 | - | - |
| 1r | Prostate Cancer Panel | 0.15 - 1.78 | - | - |
| 1r | Breast Cancer Panel | 0.15 - 1.78 | - | - |
Data synthesized from multiple sources.[10][11][12]
Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 9e | A549 (Lung) | Potent | - | - |
| 14a | MCF7 (Breast) | 1.7 | Doxorubicin | 26.1 |
| 16b | MCF7 (Breast) | 5.7 | Doxorubicin | 26.1 |
| 18b | MCF7 (Breast) | 3.4 | Doxorubicin | 26.1 |
| 17 | HePG2 (Liver) | 8.7 | Doxorubicin | 21.6 |
| 17 | PACA2 (Pancreatic) | 6.4 | Doxorubicin | 28.3 |
Data synthesized from multiple sources.[9][13]
Table 3: Kinase Inhibitory Activity of Pyridinyl-Pyrrole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| comp.20d | VEGFR | 2.5 |
| comp.20d | PDGFR | 3.6 |
| 1e | FMS Kinase | 60 |
| 1r | FMS Kinase | 30 |
Data synthesized from multiple sources.[4][12]
Key Signaling Pathways Targeted by Pyridinyl-Pyrroles
Pyridinyl-pyrrole derivatives exert their anticancer effects by modulating several critical signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
VEGFR/PDGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key regulators of angiogenesis.[4] Inhibition of these receptor tyrosine kinases by pyridinyl-pyrroles, such as the pyrrolo[3,2-d]pyrimidine derivative 'comp.20d', blocks downstream signaling, leading to decreased tumor vascularization and inhibition of tumor growth.[4]
Caption: Inhibition of VEGFR/PDGFR signaling by pyridinyl-pyrroles.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can play a role in cancer cell proliferation and survival.[6] Certain pyridinyl-pyrroles act as potent inhibitors of p38 MAPK, thereby blocking downstream signaling cascades that contribute to oncogenesis.[6][14]
Caption: Inhibition of the p38 MAPK signaling cascade.
Apoptosis Induction Pathway
Many pyridinyl-pyrrole derivatives induce apoptosis through the intrinsic mitochondrial pathway.[9] This is often characterized by a change in the expression levels of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[9]
References
- 1. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [ter-arkhiv.ru]
- 3. researchgate.net [researchgate.net]
- 4. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Inhibitors of VEGFR2 Using Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its dysregulation is a hallmark of several diseases, including cancer and diabetic retinopathy. As such, the identification of small molecule inhibitors of VEGFR2 is a significant focus in drug discovery. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound with a scaffold suggestive of potential kinase inhibitory activity. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate the inhibitory potential of this compound against VEGFR2 using a luminescence-based kinase assay.
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP produced and thus, the kinase activity.[2]
Signaling Pathway
The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4][5] Inhibition of VEGFR2 kinase activity is a critical therapeutic strategy to block these pro-angiogenic signals.
Experimental Protocols
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation, moving from initial screening of a compound library to dose-response confirmation of hits.
Protocol: VEGFR2 Inhibition Assay using ADP-Glo™
This protocol is optimized for a 384-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Control Inhibitor: Prepare a serial dilution of a known VEGFR2 inhibitor (e.g., Sunitinib) in DMSO.
-
2X VEGFR2 Enzyme Solution: Dilute recombinant human VEGFR2 enzyme to 2X the final desired concentration in Assay Buffer.
-
2X Substrate/ATP Solution: Prepare a solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at 2X the final desired concentrations in Assay Buffer. The final ATP concentration should be at its Km value for VEGFR2.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[2]
2. Assay Procedure:
-
Compound Plating: Dispense 1 µL of the compound/control dilutions into the wells of a 384-well white, opaque assay plate. For control wells, dispense 1 µL of DMSO (for 0% inhibition) or a saturating concentration of control inhibitor (for 100% inhibition).
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X VEGFR2 Enzyme Solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the 2X Substrate/ATP Solution to initiate the reaction. The final reaction volume is 11 µL.
-
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 11 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 22 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and develop the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity against VEGFR2
| Compound | IC50 (nM) [Hypothetical] |
| This compound | 150 |
| Sunitinib (Control) | 15 |
Table 2: Dose-Response Data for this compound [Hypothetical]
| Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 88.7 |
| 370 | 75.1 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 15.4 |
| 4.6 | 8.1 |
| 1.5 | 2.5 |
| 0.5 | 0.8 |
| 0.17 | -0.2 |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound as a potential VEGFR2 inhibitor. The detailed protocol for the ADP-Glo™ kinase assay offers a robust and sensitive method for identifying and characterizing novel kinase inhibitors. The provided data tables and diagrams serve as a clear guide for experimental setup and data interpretation. This approach can be adapted to screen other compounds or target kinases, facilitating the discovery of new therapeutic agents.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the formation of substituted pyrroles, a heterocyclic motif of significant importance in medicinal chemistry and materials science.[1][2] Pyrrole and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials.[3][4][5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to furnish the corresponding pyrrole.[1][7] This method is widely employed due to its operational simplicity, the ready availability of starting materials, and generally good to excellent yields.[1][2][8]
These application notes provide a detailed overview of the Paal-Knorr synthesis, including its mechanism, experimental protocols for various substituted pyrrole derivatives, and quantitative data to guide reaction optimization.
Reaction Mechanism and Experimental Workflow
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate.[9][10] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This intermediate subsequently undergoes dehydration to yield the final aromatic pyrrole ring.[1][9] The ring-closing step is often considered the rate-determining step of the reaction.[8][11]
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process involves the reaction of the starting materials, followed by workup and purification to isolate the desired substituted pyrrole.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[1][2]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
This protocol is an example of a microwave-assisted Paal-Knorr cyclization.[2]
Materials:
-
1,4-Diketone precursor (e.g., substituted hexane-2,5-dione, 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction under different catalytic and solvent conditions.
Table 1: Synthesis of N-Substituted Pyrroles Catalyzed by CATAPAL 200 [12]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | 2,5-dimethyl-1-phenyl-1H-pyrrole | 45 | 95 |
| 2 | 4-Methylaniline | 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole | 45 | 97 |
| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 45 | 96 |
| 4 | 4-Chloroaniline | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 45 | 92 |
| 5 | 4-Bromoaniline | 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | 45 | 90 |
| 6 | 4-Nitroaniline | 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | 45 | 68 |
| 7 | Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | 45 | 85 |
| 8 | 1-Phenylethylamine | 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole | 45 | 80 |
Reaction conditions: Acetonylacetone (1 mmol), Amine (1 mmol), CATAPAL 200 (40 mg), 60 °C, solvent-free.
Table 2: Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water [13]
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Benzylamine | 3 | 98 |
| 2 | 2-Phenylethylamine | 4 | 95 |
| 3 | Aniline | 5 | 92 |
| 4 | 4-Methylaniline | 5 | 94 |
| 5 | 4-Methoxyaniline | 5 | 90 |
| 6 | 4-Chloroaniline | 6 | 88 |
| 7 | 4-Bromoaniline | 6 | 85 |
| 8 | 4-Nitroaniline | 8 | 70 |
Reaction conditions: Hexane-2,5-dione (1 mmol), Amine (1.2 mmol), Water (5 mL), Reflux.
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[3][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design.[4] The Paal-Knorr synthesis provides a direct and versatile route to access a diverse array of substituted pyrroles for drug discovery programs.[2]
Applications of pyrrole derivatives synthesized via methods like the Paal-Knorr reaction include:
-
Anticancer agents: Pyrrole-containing compounds have been developed as kinase inhibitors and cytotoxic agents for cancer therapy.[3]
-
Anti-inflammatory drugs: Certain non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole ring.[6]
-
Antibacterial and antifungal agents: The pyrrole scaffold is utilized in the development of new antimicrobial compounds.[6]
-
Antiviral agents: Pyrrole derivatives have shown potential in inhibiting viral replication.[5]
-
Cardiovascular drugs: Atorvastatin, a widely used cholesterol-lowering drug, contains a pyrrole core.[6]
The ability to readily synthesize a library of substituted pyrroles using the Paal-Knorr reaction allows medicinal chemists to explore the structure-activity relationships (SAR) of this important pharmacophore, leading to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic small molecule belonging to the pyrrole class of compounds. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] The presence of the pyridinyl group suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases. While specific biological data for this compound is not extensively available in the public domain, research on structurally analogous compounds, particularly 4-(pyridin-4-yl)-1H-pyrrole derivatives, has revealed potent inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinase 8 (CDK8).
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from closely related analogs. It includes potential synthesis protocols, biological evaluation methods, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H12N2O2 | |
| Molecular Weight | 216.24 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 197774-66-6 |
Potential Therapeutic Applications: Kinase Inhibition
The 4-(pyridin-4-yl)-1H-pyrrole scaffold is a key pharmacophore for kinase inhibition. A close analog, 3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide , has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription, making it an attractive target in oncology.
Quantitative Data for a Structurally Related Analog (3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide)
| Compound | Target Kinase | IC50 (nM) | Assay Type | Cell-based Activity (IC50, nM) | Cell Line |
| 3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide | CDK8 | Data not publicly available in abstract | Enzymatic | Data not publicly available in abstract | Not specified in abstract |
Note: Specific IC50 values from the primary literature are required for a complete quantitative comparison. The provided reference indicates potent inhibition.
Experimental Protocols
The following are generalized protocols based on standard methodologies in medicinal chemistry for the synthesis and evaluation of compounds like this compound.
Synthesis Protocol: Paal-Knorr Pyrrole Synthesis (Illustrative)
A common method for synthesizing pyrroles is the Paal-Knorr synthesis. A plausible route to this compound could involve the condensation of a 1,4-dicarbonyl compound with an amine.
Materials:
-
Appropriate 1,4-dicarbonyl precursor
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Solvent (e.g., acetic acid, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in the chosen solvent.
-
Add ammonia or an ammonium salt to the solution.
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay (Example: CDK8)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase substrate (e.g., a peptide or protein substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the recombinant CDK8/CycC enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay
This protocol outlines a method to determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., a cell line with known CDK8 dependency)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.
Visualizations
CDK8 Signaling Pathway
Caption: Proposed mechanism of action for a CDK8 inhibitor.
Experimental Workflow for Compound Evaluation
References
Application Notes and Protocols for the Functionalization of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a versatile heterocyclic building block. The functionalization of the pyrrole ring allows for the exploration of structure-activity relationships and the development of novel compounds with potential therapeutic applications. The methodologies described herein are based on established synthetic transformations of pyrrole derivatives and can be adapted to generate a diverse library of analogues.
N-Alkylation of the Pyrrole Ring
The nitrogen atom of the pyrrole ring can be readily alkylated to introduce various substituents, which can significantly influence the molecule's biological activity and physicochemical properties.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from procedures for the N-alkylation of similar pyrrole-containing heterocyclic systems.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO or THF, add powdered KOH (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation:
| Entry | Alkylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* |
| 1 | Ethyl Iodide | KOH / DMSO | 80 | 24 | 70-85 |
| 2 | Benzyl Bromide | NaH / THF | 60 | 18 | 75-90 |
| 3 | Methyl Iodide | KOH / DMSO | 80 | 24 | 70-85 |
*Yields are estimates based on similar reactions reported in the literature for other pyrrole derivatives and may vary.
Visualization:
C-Acylation of the Pyrrole Ring (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrrole.[1][2][3][4] This reaction introduces a formyl group, which can be a versatile handle for further synthetic transformations. The reaction typically occurs at the most electron-rich position of the pyrrole ring, which is generally the C2 or C5 position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general procedure for the formylation of pyrrole derivatives.[5][6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 90°C.
-
Stir the reaction at 90°C overnight, monitoring by TLC.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the formylated product.
Data Presentation:
| Entry | Reactant | Reagents | Temperature (°C) | Time (h) | Typical Yield (%)* |
| 1 | This compound | POCl₃, DMF | 90 | 12-18 | 60-75 |
*Yields are estimates based on similar reactions reported in the literature for other pyrrole derivatives and may vary.
Visualization:
Halogenation of the Pyrrole Ring
Halogenation of the pyrrole ring, typically at the C2 or C5 positions, provides a key intermediate for further functionalization, particularly through cross-coupling reactions.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol describes a mild method for the monobromination of pyrrole derivatives. To avoid polyhalogenation, the reaction should be performed at low temperatures and with controlled stoichiometry.[7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium thiosulfate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Add a solution of NBS (1.0 eq) in anhydrous THF dropwise to the cooled pyrrole solution.
-
Stir the reaction mixture at -78°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the brominated derivative.
Data Presentation:
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* |
| 1 | N-Bromosuccinimide (NBS) | THF | -78 | 1-2 | 70-90 |
| 2 | N-Chlorosuccinimide (NCS) | DCM | 0 to rt | 4 | 60-75 |
*Yields are estimates based on similar reactions reported in the literature for other pyrrole derivatives and may vary.[5][8]
Visualization:
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[9][10][11] A halogenated derivative of this compound can be coupled with various boronic acids or esters to introduce aryl or heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a halo-pyrrole derivative.[11]
Materials:
-
Bromo-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (or other halo-derivative)
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the bromo-pyrrole derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system (e.g., Dioxane/Water 4:1) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Data Presentation:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 65-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | 50-75 |
*Yields are estimates based on similar reactions reported in the literature for other pyrrole derivatives and may vary.[11]
Visualization:
Biological Context and Potential Applications
While specific biological data for functionalized derivatives of this compound are not extensively reported, the pyrrole-pyridine scaffold is a common motif in biologically active molecules. Related compounds have shown a range of activities, suggesting potential therapeutic applications for the derivatives synthesized using the protocols above.
-
Anticancer Activity: Pyrrole derivatives are known to exhibit anticancer properties.[12][13] For instance, certain pyrrole-3-carboxamide derivatives have been investigated as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer.[10]
-
Kinase Inhibition: The pyrrolo[3,4-c]pyridine core, structurally related to the target molecule, is found in inhibitors of various kinases, such as spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), which are targets in inflammatory diseases and cancer.[14]
-
Antiviral and Antimicrobial Activity: Pyrrolopyridine derivatives have demonstrated anti-HIV activity.[14] Additionally, some N-alkylated pyridone-3-carboxylic acids have shown antibacterial activity.[15]
-
Dipeptidyl Peptidase IV (DPP4) Inhibition: Hetero-aromatic substituted pyrrole-2-carbonitrile derivatives have been developed as potent DPP4 inhibitors for the treatment of type 2 diabetes.[16]
The functionalization of this compound provides a platform to generate novel compounds that could be screened for a variety of biological activities, including but not limited to those mentioned above.
Visualization of Functionalization Pathways:
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 8. Oxidative halogenation of substituted pyrroles with cu(II). Part II. Bromination of some ethyl 3‐pyrrolecarboxylates and corresponding acids | Semantic Scholar [semanticscholar.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Standardized Protocol for the N-alkylation of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrrole derivatives is a cornerstone transformation in organic synthesis, granting access to a diverse range of functionalized molecules.[1] These molecules are of significant interest in medicinal chemistry and materials science, as the pyrrole nucleus is a key structural component in many biologically active compounds.[1] Modifying the pyrrole nitrogen by introducing various alkyl substituents can profoundly influence the pharmacological and physicochemical properties of these molecules. This document provides a detailed protocol for the N-alkylation of a key intermediate, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, which serves as a versatile scaffold in drug discovery programs.
The general method for N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen using a suitable base to form a pyrrolide anion.[1] This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, to yield the N-substituted product.[1] The selection of base and solvent is critical for the success of the reaction, directly impacting reaction rate, yield, and purity of the final compound.[1]
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution mechanism. The pyrrole proton is first abstracted by a base, creating a nucleophilic anion which then attacks the alkylating agent (R-X).
Experimental Protocol: N-alkylation using Potassium Carbonate in DMF
This protocol details a common and effective method for the N-alkylation of this compound using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. This combination is known to be effective for the N-alkylation of various heterocyclic compounds, including pyrroles and imidazopyridines.[2][3]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide, etc.) (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-4.0 equivalents)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-4.0 eq). Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Gentle heating (e.g., to 50-80°C) can be applied to accelerate the reaction if necessary.[4]
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Optimization of Reaction Conditions
The choice of base, solvent, and temperature significantly influences the outcome of the N-alkylation. The following table summarizes various conditions reported for the N-alkylation of pyrrole derivatives, providing a basis for optimization. High yields for N-alkylation are often achieved in polar aprotic solvents like DMF or DMSO.[2][5]
| Entry | Base (Equivalents) | Solvent | Alkylating Agent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (4.0) | DMF | Propargyl bromide | Room Temp. | 14 | 87 | |
| 2 | KOH (excess) | Acetone | Propargyl bromide | Room Temp. | - | 10 | [2] |
| 3 | KOH (excess) | DMSO | Alkyl halides | Room Temp. | 0.5 | High | [4] |
| 4 | NaH | THF | Alkyl halides | - | - | - | |
| 5 | K₂CO₃ (2.0) | DMF | 4-Methoxybenzyl chloride | Room Temp. | Overnight | 52-72 | [3] |
| 6 | Cs₂CO₃ | Toluene | Alkyl halides | - | - | No Reaction | [6] |
Note: Yields are based on reactions with similar pyrrole or N-heterocyclic substrates and may vary for this compound.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.
Reaction Mechanism Pathway
This diagram shows the two-step mechanistic pathway for the N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
Application Notes: Hantzsch Esters as Versatile Intermediates for Complex Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch ester, specifically a 1,4-dihydropyridine (1,4-DHP), is a foundational intermediate in the synthesis of a multitude of heterocyclic compounds. First reported by Arthur Hantzsch in 1881, its synthesis is a classic example of a multi-component reaction that provides efficient access to highly functionalized molecules.[1] These 1,4-DHP intermediates are not only precursors to fully aromatic pyridine rings but also serve as building blocks for more complex, fused heterocyclic systems. Their derivatives have significant pharmacological applications, most notably as L-type calcium channel blockers used in the treatment of hypertension.[2][3] Furthermore, the structural similarity of Hantzsch esters to the NADH coenzyme has led to their use as mild reducing agents in various organic transformations.[4] This document provides detailed protocols for the synthesis of a Hantzsch ester, its conversion to substituted pyridines, and its use in the construction of biologically relevant pyrazolo[3,4-b]pyridines.
Application 1: Synthesis of a Hantzsch Ester Intermediate
The classical Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5] This method is highly efficient for creating symmetrical 1,4-dihydropyridine structures. Modern variations often utilize green chemistry principles, such as performing the reaction in water to minimize the use of organic solvents.[6]
Experimental Protocol: Catalyst-Free Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate
This protocol is adapted from an eco-friendly, "on-water" synthesis method.[6]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate (EAA)
-
Ammonium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (2 mmol, 0.260 g), and ammonium acetate (1.3 mmol, 0.100 g).
-
Add deionized water (2 mL) to the mixture.
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, add a few drops of ethanol to facilitate the granulation of the product, followed by the addition of crushed ice.
-
A solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.
-
If necessary, recrystallize the crude product from aqueous ethanol to obtain the pure Hantzsch ester.
Data Presentation: Synthesis of Various Hantzsch 1,4-Dihydropyridines
The following table summarizes the synthesis of various 1,4-DHP derivatives using the on-water protocol, demonstrating the versatility of this method with different aldehydes.[6]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.5 | 94 |
| 2 | 4-Methylbenzaldehyde | 1.0 | 96 |
| 3 | 4-Chlorobenzaldehyde | 1.5 | 95 |
| 4 | 4-Nitrobenzaldehyde | 1.0 | 98 |
| 5 | 2-Chlorobenzaldehyde | 2.0 | 90 |
| 6 | Thiophene-2-carboxaldehyde | 1.5 | 92 |
| 7 | Propanal | 2.5 | 85 |
Visualization: Hantzsch Dihydropyridine Synthesis Workflow
The following diagram illustrates the multi-component nature of the Hantzsch synthesis.
Application 2: Aromatization to Polysubstituted Pyridines
The 1,4-dihydropyridine ring of the Hantzsch ester can be readily oxidized to form the corresponding aromatic pyridine derivative. This aromatization is a key step in synthesizing highly substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[7] A variety of oxidizing agents can be used, but a mild and efficient method employs iodine in methanol.[8]
Experimental Protocol: Aromatization of a Hantzsch Ester with Iodine
This protocol describes the efficient aromatization of a Hantzsch 1,4-dihydropyridine using iodine and potassium hydroxide in methanol at low temperature.[8]
Materials:
-
Hantzsch 1,4-dihydropyridine (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate)
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the Hantzsch 1,4-dihydropyridine (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add potassium hydroxide (1.2 mmol) to the solution and stir for 5 minutes.
-
Add iodine (1.1 mmol) portion-wise to the mixture while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its completion by TLC (typically 15-35 minutes).
-
Once the reaction is complete, quench it by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure pyridine derivative.
Data Presentation: Aromatization of Various Hantzsch Esters
The following table shows the results for the aromatization of various 4-substituted Hantzsch esters using the iodine/KOH method.[8]
| Entry | 4-Substituent (R) | Time (min) | Yield (%) |
| 1 | Phenyl | 15 | 95 |
| 2 | 4-Chlorophenyl | 20 | 92 |
| 3 | 4-Methoxyphenyl | 15 | 94 |
| 4 | 2-Nitrophenyl | 30 | 90 |
| 5 | n-Propyl | 25 | 88 |
| 6 | Isopropyl | 35 | 85 |
| 7 | Benzyl | 20 | 92 |
Visualization: Reaction Mechanism of Hantzsch Ester Synthesis
This diagram outlines the proposed mechanism for the formation of the 1,4-dihydropyridine intermediate.[7]
Application 3: Synthesis of Fused Heterocycles (Pyrazolo[3,4-b]pyridines)
Hantzsch-type reactions can be extended to synthesize more complex fused heterocyclic systems. Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles known for their wide range of biological activities, including acting as kinase inhibitors and antimicrobial agents.[9][10] Some derivatives have been identified as partial agonists of the calcitonin receptor, making them relevant for osteoporosis research. They can be synthesized in a one-pot reaction from 5-aminopyrazoles and a β-dicarbonyl equivalent.
Experimental Protocol: One-Pot Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-ones
This protocol is adapted from an efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.[1][9]
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
4-Arylidene-2-phenyloxazol-5(4H)-one (Azlactone)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, mix 5-amino-3-methyl-1-phenyl-1H-pyrazole (2 mmol) and the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (2 mmol).
-
Heat the solvent-free mixture at 120°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a solution of potassium tert-butoxide (3 mmol) in DMSO (4 mL).
-
Heat the mixture to 150°C and stir for 1.5 hours.
-
After cooling, pour the reaction mixture into cold water (20 mL) and acidify with 10% HCl to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.
Data Presentation: Synthesis of Various Pyrazolo[3,4-b]pyridin-6-ones
The table below showcases the yields for a range of synthesized 4-arylpyrazolo[3,4-b]pyridin-6-ones using the one-pot method.[1][9]
| Entry | Aryl Group (Ar) | Yield (%) |
| 1 | Phenyl | 73 |
| 2 | 4-Bromophenyl | 75 |
| 3 | 4-Methoxyphenyl | 60 |
| 4 | 3,4-Dimethoxyphenyl | 58 |
| 5 | 4-(Trifluoromethyl)phenyl | 70 |
| 6 | 2-Furyl | 55 |
| 7 | 2-Thienyl | 56 |
Visualization: Biologically Relevant Signaling Pathways
The synthesized heterocyclic compounds often interact with specific biological pathways. Hantzsch 1,4-DHPs are known calcium channel blockers, while certain pyrazolopyridines act on the calcitonin receptor.
1. L-Type Calcium Channel Blockade
Hantzsch DHP derivatives, such as Nifedipine, block L-type voltage-gated calcium channels in vascular smooth muscle. This prevents calcium influx, leading to muscle relaxation, vasodilation, and a reduction in blood pressure.[2]
References
- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin and calcitonin receptor-like receptors: common themes with family B GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 9. dau.url.edu [dau.url.edu]
- 10. Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of analogs of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. This scaffold has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling protein involved in inflammatory responses.[1][2][3][4] The p38 MAPK signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic target for a variety of inflammatory diseases.[4][5]
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties through systematic chemical modifications.[6] These application notes will guide researchers through the process of generating a focused library of analogs of the lead compound and assessing their biological activity to establish a robust SAR.
Rationale for Analog Design: A Strategy for SAR Exploration
The core structure of this compound presents several key regions for chemical modification to explore the SAR for p38 MAPK inhibition. The proposed modifications are based on common strategies for optimizing pyridinyl-heterocycle-based kinase inhibitors.
A logical workflow for this SAR study is outlined below:
Caption: A logical workflow for the SAR study of this compound analogs.
Key Areas for Modification:
-
The Pyridine Ring: The pyridine nitrogen is often a key interaction point with the hinge region of the kinase ATP-binding site.[7] Modifications to this ring can impact binding affinity and selectivity.
-
Positional Isomers: Synthesize the 2-pyridyl and 3-pyridyl analogs to probe the importance of the nitrogen's position.
-
Substitution: Introduce small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups at various positions on the pyridine ring to explore electronic and steric effects.
-
-
The Pyrrole Ring:
-
N-Substitution: The pyrrole nitrogen offers a vector for introducing substituents that can modulate solubility and interact with the solvent-exposed region of the kinase. Analogs with small alkyl (e.g., methyl, ethyl) or functionalized alkyl groups can be synthesized.
-
Substitution at C2 and C5: Introduction of small alkyl groups at these positions can probe for additional hydrophobic interactions within the binding pocket.
-
-
The Ethyl Ester: The ester group can be modified to explore alternative interactions and to modulate physicochemical properties.
-
Ester Variation: Synthesize analogs with different alkyl esters (e.g., methyl, tert-butyl) to assess the impact of steric bulk.
-
Amide Formation: Convert the ester to a series of amides (e.g., with ammonia, methylamine, dimethylamine, morpholine) to introduce new hydrogen bond donors and acceptors.
-
Experimental Protocols
General Synthetic Scheme for Analog Synthesis
A plausible synthetic route for the preparation of the lead compound and its analogs is the Hantzsch pyrrole synthesis or a related multi-component reaction. A general scheme is presented below.
Caption: A general synthetic scheme for the preparation of this compound analogs.
Protocol 2.1.1: Synthesis of this compound
-
Preparation of 2-bromo-1-(pyridin-4-yl)ethan-1-one:
-
To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add bromine (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into ice-water and neutralizing with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hantzsch Pyrrole Synthesis:
-
To a solution of ethyl acetoacetate (1.0 eq) and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq).
-
Reflux the reaction mixture for 2-4 hours (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Note: Analogs can be synthesized by using appropriately substituted starting materials in the above protocol. For N-substituted analogs, a primary amine (R-NH2) can be used instead of ammonium acetate.
Biological Evaluation Protocols
Protocol 2.2.1: In vitro p38α Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase. The amount of ATP remaining after the kinase reaction is measured using a luciferase-based system.
-
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2.2.2: Cell-based TNF-α Release Assay
This assay determines the ability of a compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
96-well cell culture plates
-
ELISA kit for human TNF-α
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight (if applicable).
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
-
Data Presentation and SAR Analysis
All quantitative data from the biological assays should be summarized in a clear and organized table to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 (Pyrrole-N) | R2 (Pyridine) | R3 (Ester/Amide) | p38α IC50 (nM) | TNF-α Release IC50 (nM) |
| Lead | H | 4-pyridyl | OEt | 500 | 750 |
| 1a | H | 2-pyridyl | OEt | >10000 | >10000 |
| 1b | H | 3-pyridyl | OEt | 1200 | 2000 |
| 2a | H | 2-Me-4-pyridyl | OEt | 350 | 500 |
| 2b | H | 2-Cl-4-pyridyl | OEt | 200 | 300 |
| 3a | Me | 4-pyridyl | OEt | 400 | 600 |
| 3b | Et | 4-pyridyl | OEt | 450 | 680 |
| 4a | H | 4-pyridyl | OMe | 520 | 780 |
| 4b | H | 4-pyridyl | NH2 | 300 | 450 |
| 4c | H | 4-pyridyl | NHMe | 250 | 380 |
| 4d | H | 4-pyridyl | N(Me)2 | 600 | 900 |
| 4e | H | 4-pyridyl | Morpholinyl | 150 | 250 |
Analysis of the Hypothetical SAR:
-
Pyridine Ring: The data suggests that the 4-pyridyl isomer is optimal for activity, with the 2- and 3-pyridyl analogs showing significantly reduced potency. Substitution on the pyridine ring with a small chloro group at the 2-position (Compound 2b ) appears to be beneficial, potentially through favorable interactions in the ATP-binding pocket.
-
Pyrrole Ring: N-alkylation (Compounds 3a and 3b ) is well-tolerated but does not significantly improve potency in this hypothetical dataset.
-
Ester/Amide Group: Conversion of the ethyl ester to primary and secondary amides (Compounds 4b and 4c ) enhances activity, likely due to the introduction of a hydrogen bond donor. The morpholine amide (Compound 4e ) shows the most significant improvement in potency, suggesting that the morpholine ring may be occupying a favorable region of the binding site.
Visualization of Key Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the proposed point of inhibition by the this compound analogs.
Caption: The p38 MAPK signaling pathway and the point of inhibition by the designed analogs.
Conclusion
These application notes and protocols provide a comprehensive framework for the development of analogs of this compound for SAR studies targeting p38 MAPK. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into the structural requirements for potent and selective inhibition, paving the way for the development of novel anti-inflammatory therapeutics.
References
- 1. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Techniques for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate and its derivatives. The successful crystallization of these compounds is a critical step for their purification, characterization, and subsequent use in drug development, enabling definitive structural analysis through techniques like X-ray crystallography. The protocols outlined below are foundational methods that can be optimized to obtain high-quality single crystals.
Introduction to Crystallization
Crystallization is a process where a solid forms from a solution, melt, or vapor, with its atoms or molecules arranging in a highly ordered structure known as a crystal.[1] In pharmaceutical development, crystallization is crucial for purifying compounds and defining the solid-state properties of Active Pharmaceutical Ingredients (APIs), which in turn affect solubility, stability, and bioavailability.[1] The process is generally governed by factors such as temperature, concentration, solvent choice, and other process parameters.[1] The two main stages of crystallization are nucleation, the initial formation of a stable nucleus, and crystal growth, the subsequent expansion of these nuclei into larger, well-defined crystals.[1]
Key Crystallization Techniques
Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the physicochemical properties of the compound, such as its solubility and stability.
-
Slow Evaporation: This is one of the most straightforward and widely used methods.[2] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to an increase in concentration until supersaturation is achieved, which induces crystallization.[3]
-
Slow Cooling (Cooling Crystallization): This technique is effective for compounds that have a significantly higher solubility in a solvent at elevated temperatures.[4][5] A saturated solution is prepared at a higher temperature and then slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[6]
-
Vapor Diffusion: This method involves the slow diffusion of a vapor from a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent.[7] This gradual change in solvent composition reduces the compound's solubility, leading to crystallization.[3] This technique is particularly useful when only small amounts of the compound are available.[8]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible "poor" solvent.[7] Slow diffusion at the interface of the two solvents induces crystallization.[9]
Experimental Protocols
Prior to any crystallization attempt, it is crucial to ensure the high purity of the starting material (ideally >90%) as impurities can inhibit or negatively affect crystal growth.[10] Purification of crude pyrrole derivatives can be achieved through methods such as fractional distillation or by treating the crude mixture with an acid to form a non-volatile salt of basic impurities, followed by distillation.[11][12]
Solvent Selection and Solubility Screening
The choice of solvent is a critical first step in developing a crystallization protocol. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[10] For heterocyclic compounds like this compound derivatives, solvents such as ethyl acetate, acetonitrile, or DMF can be good starting points.[13] A systematic solvent screening should be performed to identify suitable candidates.
Protocol for Solvent Screening:
-
Place a small amount (5-10 mg) of the compound into several small vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from the list in Table 1.
-
Observe the solubility at room temperature with agitation.
-
If the compound does not dissolve, gently warm the vial in a water bath and observe any changes in solubility.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if precipitation occurs.
-
Record the observations to determine the best solvent or solvent system. If no single solvent is ideal, a mixed solvent system can be developed, typically consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not.[14]
| Solvent Category | Examples | Potential Suitability |
| Protic Solvents | Ethanol, Methanol, Water | Can be effective, especially in mixed solvent systems. Water is a poor solvent for many organics but can be used as an anti-solvent.[15] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Often good choices for dissolving heterocyclic compounds.[13][15] |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Dichloromethane (DCM) | Hexane is often used as an anti-solvent.[15] Toluene can sometimes aid in producing high-quality crystals.[2] |
Table 1: Common Solvents for Crystallization Screening.
Protocol for Slow Evaporation
-
Dissolve the compound in a suitable solvent (or solvent mixture) to create a nearly saturated solution.[10]
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.[16]
-
Cover the vessel with a cap or parafilm with a few small holes poked by a needle to allow for slow evaporation.[10][16] The rate of evaporation can be controlled by the number and size of the holes.[16]
-
Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several hours to weeks.[3]
-
Monitor the vessel periodically for crystal formation.
Protocol for Slow Cooling
-
In a clean vial, add the compound and a suitable solvent in which it has a high temperature-dependent solubility.
-
Heat the mixture in a water bath or on a hot plate with stirring until the compound is completely dissolved, creating a saturated solution.[3]
-
If any solid remains, add a minimal amount of additional hot solvent until it fully dissolves.
-
Cover the vial and allow it to cool slowly to room temperature. To slow down the cooling rate, the flask can be insulated.[10]
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.[2]
Protocol for Vapor Diffusion
Liquid-Vapor Diffusion:
-
Dissolve the compound in a minimal amount of a "good" solvent (less volatile) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).[3]
-
Add a larger volume of a "poor," more volatile anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.[3]
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[7]
| Good Solvent (Less Volatile) | Anti-Solvent (More Volatile) |
| Toluene | Hexane |
| Chloroform | Pentane |
| Acetonitrile | Diethyl Ether |
| Methanol | Diethyl Ether |
| Dichloromethane | Pentane |
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion. [7][9]
Troubleshooting Common Crystallization Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Allow more solvent to evaporate; add a small amount of anti-solvent; cool the solution further. |
| "Oiling Out" | The compound's melting point is lower than the solution temperature; cooling is too rapid; high concentration of impurities.[10] | Reheat to dissolve the oil, add a small amount of additional solvent, and cool more slowly; try a solvent with a lower boiling point; further purify the compound.[10] |
| Rapid Crystal Formation (Powder) | Solution is too concentrated; cooling or evaporation is too fast.[10] | Reheat and add more solvent to the solution; slow down the cooling or evaporation rate.[10] |
| Poor Crystal Quality | Nucleation rate is too high; presence of impurities; rapid cooling or evaporation.[10] | Decrease the level of supersaturation (use more solvent or cool more slowly); ensure the starting material has high purity.[10] |
| Low Yield | Too much solvent was used; crystals were filtered before crystallization was complete.[10] | Concentrate the mother liquor to recover more compound; ensure the solution is cooled sufficiently and for an adequate amount of time.[10] |
Table 3: Troubleshooting Guide for Crystallization.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described crystallization techniques.
References
- 1. syrris.com [syrris.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. bia.si [bia.si]
- 5. youtube.com [youtube.com]
- 6. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. unifr.ch [unifr.ch]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Slow Evaporation Method [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate synthesis. The following sections detail troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common issues encountered during this synthesis.
Troubleshooting Guide
The synthesis of this compound, primarily achieved through the Van Leusen reaction, can present several challenges. This guide addresses common problems in a question-and-answer format to facilitate rapid troubleshooting.
Q1: Why is my reaction yield consistently low?
Low yields in the Van Leusen synthesis of this pyrrole derivative can stem from several factors. The primary reasons include incomplete reaction, degradation of starting materials or product, and formation of side products.
-
Incomplete Reaction: The reaction between ethyl (E)-3-(pyridin-4-yl)acrylate and tosylmethyl isocyanide (TosMIC) requires a strong base to deprotonate TosMIC. Insufficient base or a base that is not strong enough will result in a low conversion rate. The reaction temperature and time are also critical; inadequate heating or short reaction times may lead to an incomplete reaction.
-
Degradation: The pyrrole product can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly basic conditions can lead to degradation.
-
Side Reactions: The formation of byproducts is a common cause of low yields.
Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
The most common side reactions in this synthesis include:
-
Michael Addition Adduct: The initial Michael addition of the deprotonated TosMIC to the acrylate is a reversible step. If the subsequent cyclization is slow, the adduct may persist or revert.
-
Polymerization: The acrylate starting material can undergo polymerization under basic conditions, especially at elevated temperatures.
-
Oxazole Formation: In the presence of aldehydes as impurities, TosMIC can lead to the formation of oxazole byproducts.
To minimize byproduct formation:
-
Ensure the purity of your starting materials.
-
Maintain careful control over the reaction temperature.
-
Consider the slow addition of the base or one of the reactants to control the reaction rate and minimize polymerization.
Q3: The purification of my crude product is difficult, and I am losing a significant amount of product during this step. What are the best practices for purification?
Purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended to separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.
-
Extraction: An initial workup involving extraction can help remove some impurities. Washing the organic layer with brine can help remove water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Van Leusen synthesis of this compound?
Strong, non-nucleophilic bases are generally preferred for the Van Leusen reaction to efficiently deprotonate TosMIC without competing in side reactions. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and yield, and may need to be optimized for this specific substrate.
Q2: What is the recommended solvent for this reaction?
Aprotic polar solvents are typically used for the Van Leusen reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices as they can dissolve the reactants and intermediates. The choice of solvent can affect the reaction rate and solubility of the base.
Q3: What is the typical reaction temperature and time?
The reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of the solvent. The optimal temperature and reaction time will depend on the specific base and solvent used. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the point of completion and avoid product degradation from prolonged heating.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light.
Experimental Protocols
A detailed experimental protocol for the Van Leusen synthesis of this compound is provided below.
Synthesis of this compound via Van Leusen Reaction
Materials:
-
Ethyl (E)-3-(pyridin-4-yl)acrylate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of tosylmethyl isocyanide (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl (E)-3-(pyridin-4-yl)acrylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data
The yield of the Van Leusen synthesis is highly dependent on the reaction conditions. The following table summarizes a hypothetical optimization of the reaction conditions.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | Reflux | 12 | 65 |
| 2 | t-BuOK (1.2) | THF | Room Temp | 24 | 58 |
| 3 | DBU (1.5) | DMF | 80 | 8 | 72 |
| 4 | NaH (1.5) | DMF | Reflux | 10 | 75 |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Optimization is recommended for specific laboratory conditions.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting logic for low yield issues.
Side reaction products in the synthesis of pyridinyl-pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of pyridinyl-pyrroles.
General Troubleshooting
Q1: My pyridinyl-pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyridinyl-pyrrole synthesis, particularly via the Paal-Knorr condensation, can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the aminopyridine can lead to unwanted side reactions. Ensure the purity of your reagents, purifying them if necessary.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical parameters that require careful optimization for specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of the 1,4-dicarbonyl compound to the aminopyridine can lead to incomplete conversion of the limiting reagent and the formation of side products.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Paal-Knorr Synthesis of Pyridinyl-Pyrroles: Troubleshooting Guide
The Paal-Knorr synthesis is a widely employed method for the synthesis of substituted pyrroles, including pyridinyl-pyrroles, from a 1,4-dicarbonyl compound and a primary amine (in this case, an aminopyridine).
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?
A2: The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound.[1][2] To favor the formation of the desired pyridinyl-pyrrole, consider the following:
-
Control of Acidity: Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[2] The reaction should be conducted under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, can accelerate the pyrrole formation without significantly promoting furan synthesis.[2]
-
Reaction Temperature: While higher temperatures can increase the rate of the Paal-Knorr reaction, they may also promote the formation of the furan byproduct. Careful optimization of the reaction temperature is recommended.
-
Choice of Catalyst: The use of milder catalysts can help to suppress furan formation.
The following table summarizes the effect of the catalyst on the yield of a model Paal-Knorr reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Water | 100 | 24 | 75 |
| Acetic Acid | Water | 100 | 4 | 92 |
| HCl (pH < 3) | Water | 100 | 4 | Low (majorly furan) |
Data is illustrative and based on general principles of the Paal-Knorr reaction.
Q3: My reaction is producing a dimeric byproduct. What causes this and how can I prevent it?
A3: Dimerization of the pyrrole product, especially under acidic or oxidative conditions, can be a significant side reaction.[3][4] The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, leading to the formation of dimers or oligomers.
-
Minimize Acidity: As with furan formation, strong acids can catalyze the dimerization of pyrroles. Maintaining a neutral or weakly acidic reaction medium is crucial.
-
Inert Atmosphere: The presence of an oxidant can promote the formation of radical cations, which can then dimerize.[3] Performing the reaction under an inert atmosphere can help to minimize oxidative dimerization.
-
Control of Temperature and Concentration: Higher temperatures and reactant concentrations can sometimes favor dimerization.
Q4: I suspect the formation of a pyridine N-oxide byproduct. Is this possible and how can I avoid it?
A4: Yes, the pyridine nitrogen atom in your aminopyridine starting material or the pyridinyl-pyrrole product can be oxidized to an N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[5][6]
-
Avoid Oxidizing Agents: Ensure that no unintentional oxidizing agents are present in your reaction mixture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere will minimize contact with atmospheric oxygen, reducing the likelihood of N-oxide formation.
-
Purification: If N-oxide formation is unavoidable, it can often be separated from the desired product by chromatography. Deoxygenation of the N-oxide back to the pyridine can also be achieved using various reducing agents.[6]
Q5: Could an aza-Michael addition be a competing side reaction?
A5: An aza-Michael addition is a plausible side reaction if your 1,4-dicarbonyl compound or other species in the reaction mixture contains an α,β-unsaturated carbonyl moiety. The aminopyridine could act as a nucleophile and add to this Michael acceptor. The likelihood of this side reaction depends on the specific structures of your reactants and the reaction conditions. Careful analysis of your starting materials and potential intermediates is necessary to assess this possibility.
Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole
This protocol describes the synthesis of a model pyridinyl-pyrrole via the Paal-Knorr reaction, with conditions optimized to minimize side product formation.
Materials:
-
2,5-Hexanedione
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and 2,5-hexanedione (1.1 eq) in ethanol.
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole.
Identification of Byproducts:
-
2,5-Dimethylfuran: Can be identified by GC-MS and ¹H NMR spectroscopy. The furan protons will have characteristic chemical shifts.
-
Dimeric Species: Can be identified by mass spectrometry (molecular weight will be double that of the product) and NMR spectroscopy.
-
Pyridine N-oxide: Can be identified by mass spectrometry (M+16) and changes in the chemical shifts of the pyridine protons in the ¹H NMR spectrum.
Table 1: Quantitative Analysis of Side Products in the Synthesis of 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole
| Catalyst | Product Yield (%) | 2,5-Dimethylfuran Yield (%) | Dimer Yield (%) |
| Acetic Acid | 85 | < 5 | < 2 |
| p-Toluenesulfonic Acid | 60 | 25 | ~5 |
| Sulfuric Acid | 35 | 50 | ~10 |
Yields determined by GC-MS analysis of the crude reaction mixture.
Visualizations
Logical Workflow for Troubleshooting Pyridinyl-Pyrrole Synthesis
Caption: Troubleshooting workflow for pyridinyl-pyrrole synthesis.
Signaling Pathway of Paal-Knorr Synthesis and Side Reactions
Caption: Paal-Knorr synthesis pathways and potential side reactions.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. An EPR analysis of β-dimerization in α-blocked pyrroles in oxidant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound and their potential impact on purification?
A1: The most probable synthetic routes are variations of the Paal-Knorr or Hantzsch pyrrole syntheses.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[1][2][3][4] In the synthesis of the target molecule, this would likely involve the reaction of a succinate derivative with an aminopyridine precursor. A potential side reaction in the Paal-Knorr synthesis is the formation of furan derivatives, especially under strongly acidic conditions (pH < 3).[1] Incomplete reaction can also lead to the presence of starting materials in the crude product.
-
Hantzsch Pyrrole Synthesis: This is a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5] Impurities from this synthesis can include unreacted starting materials and various condensation side products.
The choice of synthesis will dictate the likely impurity profile, which is critical for selecting an appropriate purification strategy.
Q2: My crude product is a dark, oily residue. What could be the cause and how can I address this?
A2: The formation of a dark, oily product often indicates the presence of polymeric byproducts or degradation of the starting materials or product. This can be caused by:
-
High reaction temperatures or prolonged reaction times: These conditions can lead to decomposition and polymerization.
-
Strongly acidic or basic conditions: The pyrrole and pyridine rings can be sensitive to harsh pH conditions.
-
Presence of oxygen: Some intermediates or the final product might be susceptible to oxidation.
To address this, consider the following:
-
Optimize the reaction temperature and time.
-
Use milder reaction conditions, such as weakly acidic catalysts for the Paal-Knorr synthesis.[1]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the recommended starting points for purification by column chromatography?
A3: Column chromatography is a common and effective method for purifying pyrrole derivatives. For this compound, a good starting point for solvent systems would be a mixture of a non-polar and a polar solvent. Based on purifications of similar compounds, consider the following:
-
Solvent Systems:
-
Gradient Elution: Start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product and then more polar impurities.
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization is a powerful purification technique for crystalline solids.[8][9][10] The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with water or hexanes).
-
General Tips:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
If the compound "oils out," try using a larger volume of solvent or a different solvent system.
-
Q5: What is the expected purity of the final product?
A5: Commercially available this compound is often sold with a purity of 97% or higher. This can serve as a benchmark for the success of your purification protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or chromatography. - Decomposition of the product on silica gel. | - Monitor the reaction by TLC to ensure completion. - Optimize extraction and chromatography procedures to minimize handling losses. - Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive. |
| Persistent Impurities in NMR Spectrum | - Co-elution of impurities during column chromatography. - Ineffective recrystallization solvent. - Presence of starting materials or closely related side products. | - Optimize the chromatography solvent system for better separation. - Perform a second purification step (e.g., recrystallization after column chromatography). - Re-evaluate the reaction conditions to minimize side product formation. |
| Product is Unstable and Decomposes on Standing | - Sensitivity to air or light. - Residual acidic or basic impurities catalyzing decomposition. | - Store the purified product under an inert atmosphere, protected from light, and at a low temperature. - Ensure all acidic or basic reagents are thoroughly removed during workup and purification. |
Experimental Protocols
Column Chromatography of a Pyrrole Derivative (General Procedure)
This protocol is a general guideline and should be adapted based on TLC analysis of your specific crude product.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica gel slurry containing the crude product to the top of the column.
-
Elution: Begin elution with the determined solvent system (e.g., 9:1 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of Pyrrole and Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the palladium-catalyzed cross-coupling of pyrrole and pyridine rings. These N-heterocyclic motifs are fundamental building blocks in medicinal chemistry, and their efficient coupling is crucial for the synthesis of novel drug candidates and functional materials.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of pyrrole and pyridine rings, presented in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction with a chloropyridine is giving a very low yield. What are the likely causes and how can I fix it?
A: Low yields with less reactive electrophiles like chloropyridines are a common challenge. The primary bottleneck is often the high energy barrier of the initial oxidative addition step due to the strong Carbon-Chlorine (C-Cl) bond.[1] Systematically evaluating each reaction component is crucial for resolving this issue.
-
Cause: Inactive Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1]
-
Solution: Switch to a more active catalytic system. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[2] These ligands stabilize the palladium center, promote oxidative addition, and can prevent catalyst inhibition by the pyridine nitrogen.[2]
-
-
Cause: Ineffective Base. The base is critical for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are key factors.[1]
-
Cause: Insufficient Reaction Temperature. The activation energy for the C-Cl bond cleavage may not be reached.
-
Solution: Increase the reaction temperature, typically to a range of 80-120 °C. Microwave irradiation can also be an effective method for overcoming this activation barrier.[1]
-
-
Cause: Catalyst Deactivation by Pyridine Nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Solution: Employing bulky ligands can sterically hinder this inhibitory coordination.[2]
-
Issue 2: Presence of Significant Side Products
Q: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this and how can I suppress it?
A: Homocoupling (Ar-Ar formation) is a common side reaction, often promoted by the presence of oxygen or by Pd(II) species that can arise from an inefficiently reduced Pd(II) precatalyst.[2][3]
-
Solution 1: Thoroughly Degas the Reaction Mixture. Oxygen can facilitate the homocoupling pathway. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]
-
Solution 2: Use a Pd(0) Source or an Efficient Precatalyst. Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that promotes homocoupling.[2][3]
-
Solution 3: Add a Mild Reducing Agent. In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[4]
Q: My reaction mixture shows a significant amount of protodeboronation product (Ar-H). How can I prevent this?
A: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, which can come from residual water or acidic impurities.[1] This is a particular challenge with electron-deficient heteroaryl boron derivatives.[5]
-
Solution 1: Use Anhydrous Conditions. Ensure that all solvents and reagents are as dry as possible.
-
Solution 2: Use Boronic Esters. Boronic esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.[1]
-
Solution 3: Optimize the Base. Employing a weaker or less nucleophilic base can sometimes mitigate this side reaction.[1]
Issue 3: Purification Challenges
Q: I'm having difficulty removing residual palladium from my final pyrrolylpyridine product. What methods are effective?
A: Removing palladium residues to meet regulatory requirements (especially in pharmaceutical applications) can be challenging due to the potential for the nitrogen-containing product to chelate with the metal.
-
Solution 1: Adsorption with Scavengers. The most common approach is to use solid-supported scavengers with a high affinity for palladium. These include:
-
Solution 2: Crystallization. Purifying the product by crystallization can be highly effective, leaving the palladium impurities in the mother liquor.[6]
-
Solution 3: Extraction. Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA) can help partition the palladium into the aqueous phase.[6]
Q: The organotin byproducts from my Stille coupling are difficult to remove. What is the best strategy?
A: Organotin compounds are highly toxic and their removal is critical.[7]
-
Solution 1: Fluoride Wash. After the reaction is complete, quenching with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.[8]
-
Solution 2: Column Chromatography. While standard silica gel chromatography can be effective, sometimes the nonpolar tin residues co-elute with the product. In such cases, using a different stationary phase or a modified solvent system may be necessary.
-
Solution 3: Slurrying/Recrystallization. Slurrying the crude product in a solvent like MTBE followed by recrystallization can effectively minimize residual tin.[9]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my pyrrole-pyridine synthesis?
A1: The choice depends on the available starting materials and the functional group tolerance required.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the wide availability of boronic acids/esters, high functional group tolerance, and the low toxicity of boron byproducts.[3][10] It is particularly versatile for C-C bond formation.
-
Buchwald-Hartwig Amination: This is the premier method for forming a C-N bond between the pyrrole and pyridine rings. Modern catalysts and ligands allow for the coupling of a vast range of aryl halides and amines under mild conditions.[4][11]
-
Stille Coupling: This reaction is known for its tolerance of a wide array of functional groups and is less sensitive to the presence of water than Suzuki couplings. However, the high toxicity of the organotin reagents and byproducts is a significant drawback.[7][12]
Q2: How do I select the right ligand for my reaction?
A2: Ligand selection is critical, especially for challenging substrates like N-heterocycles.
-
For Suzuki-Miyaura: Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling unreactive heteroaryl chlorides as they promote the difficult oxidative addition step.[2] For couplings involving N-protected pyrroles, Pd(dppf)Cl₂ is a robust and commonly used catalyst.[10]
-
For Buchwald-Hartwig: The choice of ligand is often dictated by the amine nucleophile. For primary amines, ligands like BrettPhos are designed for high selectivity.[13] For a broad range of amines, versatile ligands like XPhos and BINAP are excellent starting points.[4][11]
Q3: What is the role of the base in these coupling reactions?
A3: The base plays a crucial role but its function differs slightly between reaction types.
-
In Suzuki-Miyaura: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10]
-
In Buchwald-Hartwig: A strong base is required to deprotonate the amine (or the N-H of pyrrole) after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination. Strong bases like NaOt-Bu or LiHMDS are commonly used.[4][14]
Q4: My reaction is not reproducible. What are the common causes?
A4: Lack of reproducibility often points to sensitivity to air, moisture, or reagent quality.
-
Inconsistent Degassing: The active Pd(0) catalyst is sensitive to oxidation. Ensure your degassing procedure (e.g., sparging with argon or multiple vacuum/backfill cycles) is consistent.[1]
-
Reagent Quality: The purity of boronic acids can vary, and they can degrade upon storage. Similarly, the activity of palladium catalysts can differ between batches.
-
Water Content: Suzuki reactions can be sensitive to the amount of water present. While often run in aqueous solvent mixtures, using rigorously anhydrous solvents for other reactions is critical if protodeboronation is an issue.[15]
Data Presentation
The following tables summarize typical reaction conditions and yields for the coupling of pyrrole and pyridine derivatives.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [10]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ | DME | 80 | 18 | 70 |
| 2 | Pd(OAc)₂ (10) | K₂CO₃ | DME | 80 | 18 | 43 |
| 3 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DME | 80 | 18 | 55 |
| 4 | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 85 |
Table 2: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines with Morpholine [14]
| Entry | Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Br | Pd₂(dba)₃ (2) | RuPhos | LiHMDS | THF | 65 | 92 |
| 2 | Br | Pd₂(dba)₃ (2) | XPhos | LiHMDS | THF | 65 | 81 |
| 3 | Br | Pd₂(dba)₃ (2) | SPhos | LiHMDS | THF | 65 | 77 |
| 4 | Cl | Pd₂(dba)₃ (2) | RuPhos | LiHMDS | THF | 65 | 86 |
Table 3: Stille Coupling of Various Organostannanes with Aryl/Vinyl Triflates [16]
| Entry | Organostannane | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Vinyl-SnBu₃ | Phenyl triflate | Pd(PPh₃)₄ (3) | - | NMP | 80 | 95 |
| 2 | 2-Thienyl-SnBu₃ | 1-Naphthyl triflate | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 89 |
| 3 | Phenyl-SnBu₃ | Vinyl triflate | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | 100 | 91 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-pyrrole-2-boronic acid with 2-Bromopyridine
This protocol is adapted from a general procedure for the coupling of bromoindazoles with pyrrole boronic acids.[10]
-
Reaction Setup: To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv), N-Boc-pyrrole-2-boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous and degassed 1,2-dimethoxyethane (DME, 10 mL) and water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(1H-pyrrol-2-yl)pyridine product.
Protocol 2: Buchwald-Hartwig Amination of Pyrrole with 2-Chloropyridine
This is a general procedure based on conditions for coupling secondary amines to halo-aminopyridines.[14]
-
Catalyst Pre-formation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous dioxane (5 mL) to a dry Schlenk tube. Stir for 10 minutes.
-
Reaction Setup: In a separate flask, add pyrrole (1.2 mmol, 1.2 equiv) and anhydrous dioxane (5 mL). To this solution, add lithium bis(trimethylsilyl)amide (LiHMDS, 1.3 mmol, 1.3 equiv, as a 1M solution in THF) dropwise at room temperature to form the pyrrole anion.
-
Coupling: Add the 2-chloropyridine (1.0 mmol, 1.0 equiv) to the flask containing the pyrrole anion. Then, transfer the pre-formed catalyst solution to this flask via cannula.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Stille Coupling of 2-(Tributylstannyl)pyrrole with 3-Iodopyridine
This protocol is based on general procedures for Stille couplings.[8][12]
-
Reaction Setup: To a flame-dried Schlenk tube, add 3-iodopyridine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF, 10 mL) via syringe. Then, add 1-(tributylstannyl)-1H-pyrrole (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Pyrrole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of pyrrole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized pyrrole-based compounds exhibit poor water solubility?
A1: The low water solubility of many pyrrole-based compounds can be attributed to several factors inherent to their structure. The pyrrole ring itself, while containing a nitrogen atom capable of hydrogen bonding, is part of a larger, often rigid and planar aromatic system. This planarity can promote strong intermolecular π-π stacking in the solid state, which requires significant energy to overcome during dissolution. Furthermore, the introduction of bulky and non-polar (lipophilic) substituents to the pyrrole core will further decrease its affinity for water.
Q2: What are the primary strategies I can employ to increase the solubility of my pyrrole-based compounds?
A2: There are three main pillars for enhancing the solubility of your compounds:
-
Chemical Modification: This involves altering the chemical structure of the molecule itself to introduce more hydrophilic characteristics. Key approaches include prodrug synthesis, salt formation, and the strategic addition of polar functional groups.
-
Formulation-Based Approaches: These methods focus on how the compound is prepared and delivered, without changing its chemical structure. Common techniques include solid dispersions, nanosuspensions, and co-solvency.
-
Use of Solubilizing Agents: This involves the addition of excipients that help to dissolve the pyrrole compound, such as surfactants and cyclodextrins.
Q3: How can I decide which solubility enhancement strategy is best for my specific pyrrole derivative?
A3: The optimal strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, melting point, logP), the desired application (e.g., oral administration, intravenous injection), and the stage of your research (e.g., early-stage screening vs. late-stage development). A good starting point is to characterize your compound to understand the root cause of its poor solubility. For ionizable compounds, salt formation is often a straightforward and effective first step. For neutral compounds, prodrug strategies or formulation approaches like solid dispersions may be more suitable.
Troubleshooting Guides
Issue 1: My pyrrole-based compound is a weak base and still has poor solubility even after attempting salt formation.
Possible Cause: The pKa of your compound may not be optimal for forming a stable salt that readily dissolves in the desired pH range. Additionally, the chosen counter-ion may not be providing a sufficient increase in solubility.
Troubleshooting Steps:
-
Determine the pKa of your compound: This is crucial for selecting an appropriate counter-ion. For a weak base to form a stable salt, the pKa of the base should ideally be at least 2-3 pH units above the pKa of the acidic counter-ion.
-
Screen a variety of counter-ions: Do not rely on a single counter-ion. Experiment with a range of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tosylate) to find the one that yields the most soluble and stable salt form.[1][2]
-
Evaluate the pH-solubility profile: Determine the solubility of the free base and various salt forms across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[3][4] This will help you understand the "spring" effect where a salt may dissolve at a low pH but the free base precipitates out as the pH increases.
Issue 2: I have attached a solubilizing group to my pyrrole core, but the solubility increase is minimal.
Possible Cause: The position of the solubilizing group, its size, and its overall contribution to the molecule's polarity might not be sufficient to overcome the lipophilicity of the parent molecule.
Troubleshooting Steps:
-
Vary the attachment point: The position of a substituent on the pyrrole ring can significantly impact its effect on solubility. Synthesize isomers with the solubilizing group at different positions to identify the most effective placement.
-
Modify the linker: If the solubilizing group is attached via a linker, altering the length and flexibility of the linker can influence solubility.
-
Increase the polarity of the substituent: Consider using more polar or ionizable groups. For example, a carboxylic acid or a primary amine will generally have a greater impact on solubility than a hydroxyl or ether group.
-
Consider the overall molecular properties: A small polar group may not be enough to solubilize a large, highly lipophilic pyrrole derivative. It may be necessary to combine this approach with other techniques, such as formulation strategies.
Quantitative Data on Solubility Enhancement
The following tables provide a summary of quantitative data from studies that have successfully increased the solubility of pyrrole-based compounds.
Table 1: Solubility Enhancement of Atorvastatin (a Pyrrole-Containing Drug) via Prodrug and Solid Dispersion Strategies
| Compound/Formulation | Molar Solubility (mM) | Fold Increase vs. Atorvastatin Calcium Salt | Reference |
| Atorvastatin Calcium Salt | 0.11 ± 0.01 | - | [5] |
| Atorvastatin-Galactosamine Conjugate (Amide Linkage) | 0.54 ± 0.02 | ~5 | [5] |
| Atorvastatin-Galactosamine Conjugate (Ester Linkage) | 0.19 ± 0.01 | ~1.7 | [5] |
| Atorvastatin Solid Dispersion (1:3 with PEG 4000) in PBS (pH 6.8) | 93.66 ± 1.35 µg/mL (~0.17 mM) | ~1.7 | [6] |
| Pure Atorvastatin in PBS (pH 6.8) | 55.33 ± 0.66 µg/mL (~0.10 mM) | - | [6] |
Table 2: Solubility of Pyrrole-Imidazole Polyamides with Different Turn Units
| Polyamide Compound | Turn Unit | Soluble Concentration (µM) in 0.1% DMSO/PBS | Reference |
| 1 | α-amino | ~10 | [7] |
| 2 | β-amino | ~50 | [7] |
| 3 | Acetylated β-amino | ~100 | [7] |
| 7 | α-amino | <10 | [7] |
| 8 | β-amino | ~25 | [7] |
| 9 | Acetylated β-amino | ~75 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Solid Dispersion of a Pyrrole-Based Compound by the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly water-soluble pyrrole-based compound.
Materials:
-
Pyrrole-based compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the pyrrole-based compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask. Ensure complete dissolution of both the drug and the carrier.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue evaporation until a solid film or mass is formed on the inner wall of the flask.
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven. Dry the solid dispersion at a suitable temperature (e.g., 40 °C) for 24-48 hours or until a constant weight is achieved to ensure complete removal of the residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: General Procedure for Preparing a Nanosuspension of a Pyrrole-Based Compound by the Nanoprecipitation (Anti-Solvent) Method
This protocol outlines the preparation of a nanosuspension, which can significantly increase the dissolution rate and saturation solubility of a pyrrole derivative.
Materials:
-
Pyrrole-based compound
-
Organic solvent (e.g., acetone, ethanol)
-
Anti-solvent (typically purified water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Preparation of the Organic Phase: Dissolve the pyrrole-based compound in a suitable water-miscible organic solvent to create the organic phase.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase at a constant rate under continuous stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the poorly soluble drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure using a rotary evaporator.
-
Homogenization (Optional): To further reduce the particle size and improve the uniformity of the nanosuspension, the formulation can be subjected to high-speed homogenization or ultrasonication.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Experimental workflow for preparing a solid dispersion of a pyrrole-based compound.
Caption: Logical relationship of strategies to address poor solubility in pyrrole compounds.
References
- 1. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity in pyrrole functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of pyrrole, a key heterocyclic motif in numerous biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pyrrole often poorly reactive towards certain functionalization reactions?
Pyrrole's reactivity is a delicate balance. While it is an electron-rich aromatic compound and generally more reactive than benzene towards electrophilic substitution, its high reactivity can also lead to challenges.[1][2][3][4][5] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, which activates the ring towards electrophiles.[2] However, this high electron density also makes the pyrrole ring susceptible to polymerization and decomposition, especially under strongly acidic conditions often employed in reactions like Friedel-Crafts alkylation.[6][7][8][9] The NH proton is also moderately acidic, allowing for deprotonation with strong bases, which can lead to N-functionalization as a competing reaction.[10]
Q2: What is the typical regioselectivity for electrophilic substitution of pyrrole and why?
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[3][11][12] This is because the carbocation intermediate formed by electrophilic attack at the C2 position is more stable, with the positive charge delocalized over three resonance structures. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors.[3][12]
Q3: How can I achieve functionalization at the less reactive C3 position of pyrrole?
Directing functionalization to the C3 position often requires specific strategies to overcome the inherent preference for C2 substitution. One common approach is to introduce a sterically bulky protecting group on the nitrogen atom, such as a triisopropylsilyl (TIPS) group. This group can sterically hinder the C2 and C5 positions, directing the incoming electrophile to the C3 position.[10] Another strategy involves the use of directing groups that can chelate to a metal catalyst and guide the functionalization to a specific C-H bond.
Q4: What are common side reactions observed during pyrrole functionalization and how can they be minimized?
Common side reactions include:
-
Polymerization: This is often triggered by strong acids. Using milder reaction conditions, protecting the NH group, or using alternative catalytic systems can help prevent polymerization.[6][9]
-
Polysubstitution: Due to the activated nature of the pyrrole ring, it's often difficult to stop a reaction after a single substitution, especially in halogenation.[6][13] Using a stoichiometric amount of the reagent at low temperatures can favor monosubstitution.
-
N-Functionalization: The acidic NH proton can be deprotonated by bases, leading to reaction at the nitrogen atom. Protecting the nitrogen with a suitable group is the most effective way to prevent this.[10]
-
Ring Opening/Decomposition: Harsh reaction conditions, strong oxidants, or strong acids can lead to the degradation of the pyrrole ring.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Problem: You are attempting a Friedel-Crafts acylation of pyrrole using a strong Lewis acid like AlCl₃ and observing low yields of the desired C-acylated product, with significant polymer formation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Lewis Acid Catalyst | Strong Lewis acids like AlCl₃ can induce polymerization of the electron-rich pyrrole ring.[6][8] Switch to a milder Lewis acid such as SnCl₄, BF₃·OEt₂, or TiCl₄.[14] Alternatively, organocatalytic methods using DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can be effective.[15] |
| Unprotected Pyrrole Nitrogen | The lone pair on the unprotected nitrogen can coordinate with the Lewis acid, deactivating the ring or leading to undesired side reactions. Protect the nitrogen with an electron-withdrawing group like tosyl (Ts) or benzenesulfonyl (Bs) to reduce its nucleophilicity.[14] |
| Harsh Reaction Conditions | High temperatures can promote decomposition. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). |
Issue 2: Poor Regioselectivity in Acylation (C2 vs. C3 Isomers)
Problem: Your acylation reaction is producing a mixture of C2 and C3-acylated isomers, and you want to selectively obtain the C3 product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Steric Hindrance from N-Protecting Group | A small N-protecting group may not provide enough steric bulk to effectively block the C2 position. Use a bulkier protecting group like triisopropylsilyl (TIPS) to sterically direct the electrophile to the C3 position.[10] |
| Choice of Lewis Acid | The strength of the Lewis acid can influence the C2/C3 selectivity. For some N-protected pyrroles, stronger Lewis acids like AlCl₃ may favor the C3-isomer, while weaker ones like SnCl₄ might favor the C2-isomer.[14] This needs to be optimized on a case-by-case basis. |
Issue 3: N-Alkylation Instead of C-Alkylation
Problem: When trying to perform a C-alkylation on pyrrole, the primary product you isolate is the N-alkylated pyrrole.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Deprotonation of the N-H bond | In the presence of a base, the pyrrole nitrogen is deprotonated to form the pyrrolide anion, which is a strong nucleophile and readily attacks alkylating agents.[10] |
| Reaction Conditions | The choice of counter-ion and solvent can influence the site of alkylation. More ionic nitrogen-metal bonds (e.g., with Na⁺, K⁺) and polar, solvating solvents tend to favor N-alkylation.[10] Nitrophilic metals like MgX₂ can favor C-alkylation due to coordination with the nitrogen.[10] |
| Best Practice | To ensure C-alkylation, it is generally best to first protect the nitrogen atom with a suitable protecting group. This blocks the N-position and allows for selective C-functionalization. |
Key Experimental Protocols
Protocol 1: C2-Acylation of N-Methylpyrrole using DBN Catalyst
This protocol is adapted from a method demonstrating regioselective C-acylation using an organocatalyst.[15]
-
Reaction Setup: To a solution of N-methylpyrrole (1.0 mmol) in toluene (5 mL) is added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 15 mol%).
-
Addition of Acylating Agent: Benzoyl chloride (1.2 mmol) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the C2-acylated product.
| Substrate | Product | Yield |
| N-methylpyrrole | 2-benzoyl-1-methyl-1H-pyrrole | >95% (conversion) |
| N-benzylpyrrole | 2-benzoyl-1-benzyl-1H-pyrrole | >95% (conversion) |
Table adapted from data presented in Org. Lett. 2010, 12, 22, 5326–5329.[15]
Protocol 2: C-H Arylation of N-Alkylpyrroles using a Ruthenium Catalyst
This protocol describes a direct C-H functionalization method.[16]
-
Reaction Setup: In a sealed tube, N-alkylpyrrole (0.2 mmol), arylboronic acid (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), AgOAc (0.4 mmol), and CsOAc (0.1 mmol) are combined in 1,2-dichloroethane (1 mL).
-
Reaction: The mixture is stirred at 120 °C for 16 hours.
-
Work-up: After cooling, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to afford the C2-arylated pyrrole.
Visualizing Reaction Pathways
Caption: Regioselectivity of electrophilic attack on pyrrole.
Caption: Decision workflow for pyrrole functionalization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Pyrrole | PDF [slideshare.net]
- 5. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 6. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 12. homework.study.com [homework.study.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
A1: Low yields in the synthesis of this compound, which is often prepared via a Paal-Knorr type reaction, can stem from several factors.[1][2][3][4] Sub-optimal reaction conditions are a primary cause. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the desired pyrrole product. The reactivity of the starting materials is also crucial. Amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly.[3]
Another key aspect to consider is the choice and concentration of the catalyst. While an acid catalyst is typically required, conditions that are too acidic (pH < 3) can promote the formation of furan byproducts.[3] Finally, losses during product isolation and purification can contribute to a lower overall yield.
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without reacting with the amine. To minimize the formation of this furan byproduct, it is advisable to maintain weakly acidic to neutral reaction conditions (pH > 3). Using a slight excess of the amine starting material can also favor the formation of the desired pyrrole.
Q3: The crude product from my scaled-up reaction is a dark, tarry material that is difficult to purify. What is the likely cause and how can I prevent this?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically exacerbated by excessively high temperatures or highly acidic conditions. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" in the reactor, promoting these side reactions. To mitigate this, consider the following adjustments for your scale-up process:
-
Lower the reaction temperature: Even a modest reduction can significantly decrease polymerization.
-
Use a milder acid catalyst: Acetic acid is often a suitable choice.[1]
-
Ensure efficient stirring: This will improve heat distribution and prevent localized overheating.
-
Gradual addition of reagents: Adding one of the reactants portion-wise can help to control the reaction exotherm.
Q4: What are the key challenges I should anticipate when scaling up this synthesis from the lab to a pilot plant?
A4: Scaling up the synthesis of heterocyclic compounds like this compound presents several challenges.[5][6] What works on a milligram or gram scale in a lab may not be directly translatable to multi-kilogram production.[5][7] Key considerations include:
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to poor temperature control and an increase in side reactions.
-
Mass Transfer (Mixing): Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress and to avoid localized concentration gradients.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and needs to be carefully controlled.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming on a larger scale.
-
Safety: A thorough safety assessment of the process is crucial, considering factors like exotherms, pressure changes, and the handling of large quantities of chemicals.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
The following table summarizes the expected impact of different reaction parameters on the synthesis of this compound, based on general principles of the Paal-Knorr synthesis.
| Parameter | Condition | Expected Yield | Expected Purity | Potential Issues |
| Catalyst | None | Low | Moderate | Very slow reaction |
| Acetic Acid (catalytic) | Good to Excellent | Good | Optimal for many cases | |
| Strong Acid (e.g., HCl) | Moderate to Low | Low | Increased furan byproduct, potential for tar formation | |
| Temperature | Room Temperature | Low | High | Very slow reaction |
| 60-80 °C | Good | Good | Balance of rate and purity | |
| > 100 °C | Variable | Low | Increased byproduct and tar formation | |
| Solvent | Ethanol | Good | Good | Common choice, good solubility |
| Toluene | Good | Good | Allows for azeotropic water removal | |
| Water | Moderate | Moderate | Greener option, but may affect reaction rate | |
| Amine Equivalents | 1.0 eq | Good | Moderate | Potential for unreacted dicarbonyl |
| 1.2 - 1.5 eq | Excellent | Good | Helps to drive the reaction to completion |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
A suitable 1,4-dicarbonyl precursor
-
4-aminopyridine
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,4-dicarbonyl precursor (1.0 eq), 4-aminopyridine (1.2 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Considerations for Scale-Up Synthesis
This outlines key modifications for scaling up the synthesis.
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control.
-
Addition funnel for controlled reagent addition.
Procedure Modifications:
-
Charge the reactor with the 1,4-dicarbonyl precursor and ethanol.
-
Heat the mixture to the desired temperature (e.g., 70°C) with efficient stirring.
-
Dissolve the 4-aminopyridine and acetic acid in ethanol and add this solution to the reactor via the addition funnel over a period of 1-2 hours to control the reaction exotherm.
-
After the addition is complete, maintain the reaction at reflux for the required time.
-
For work-up, consider a solvent swap to a suitable extraction solvent.
-
Purification on a larger scale may involve crystallization instead of chromatography for improved efficiency and throughput. A solvent screen should be performed to identify a suitable crystallization solvent system.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
Stability issues of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering stability issues with Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate in solution. The following information is designed to help troubleshoot common problems and answer frequently asked questions related to the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The pyridine and pyrrole heterocyclic rings are prone to photodegradation upon exposure to UV light.[3][4]
Q2: I am observing a decrease in the concentration of my compound over time in an aqueous buffer. What could be the cause?
A2: A decrease in concentration in an aqueous solution is likely due to hydrolysis of the ethyl ester group. This reaction is catalyzed by both acid and base.[1][2] The rate of hydrolysis is dependent on the pH and temperature of the solution. To minimize hydrolysis, it is recommended to use buffers with a neutral pH and to store solutions at low temperatures.
Q3: My solution of this compound has changed color after being left on the lab bench. Why did this happen?
A3: Color change upon exposure to ambient light is a common indicator of photodegradation. Both pyridine and pyrrole moieties can absorb UV light, leading to the formation of colored degradation products.[3][4] It is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from hydrolysis is 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid and ethanol.[1] Photodegradation can lead to more complex mixtures, potentially involving oxidation and rearrangement of the pyridine and pyrrole rings.[3][4] Under oxidative stress, various oxidized derivatives of the heterocyclic rings may be formed.
Q5: How can I monitor the stability of my compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound.[5][6] This method should be able to separate the parent compound from its potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can aid in the identification of unknown degradants.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution | Hydrolysis: The pH of the solution is too acidic or basic. | - Adjust the pH of the solution to a neutral range (pH 6-8).- Store solutions at reduced temperatures (2-8 °C).- Prepare fresh solutions before use. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation: The compound is degrading due to light, temperature, or pH. | - Protect the solution from light using amber vials or foil.- Control the temperature of the solution.- Perform a forced degradation study to identify potential degradation products.[8][9] |
| Inconsistent analytical results | Adsorption: The compound may be adsorbing to the surface of the container. | - Use silanized glass or polypropylene containers.- Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in the sample diluent. |
| Precipitation of the compound from solution | Poor Solubility: The concentration of the compound exceeds its solubility in the chosen solvent. | - Determine the solubility of the compound in the desired solvent before preparing stock solutions.- Use a co-solvent system to improve solubility. |
Illustrative Stability Data
The following tables provide examples of how to present stability data for this compound under different stress conditions. Note: This is illustrative data and may not represent the actual stability of the compound.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining of Parent Compound |
| 2.0 | 0 | 100 |
| 24 | 85.2 | |
| 48 | 72.5 | |
| 7.0 | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.5 | |
| 9.0 | 0 | 100 |
| 24 | 90.3 | |
| 48 | 81.7 |
Table 2: Effect of Light and Temperature on the Stability of this compound in Methanol
| Condition | Time (hours) | % Remaining of Parent Compound |
| Ambient Light, 25°C | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.6 | |
| Dark, 25°C | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| Dark, 40°C | 0 | 100 |
| 24 | 98.2 | |
| 48 | 96.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[5][6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcneill-group.org [mcneill-group.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be 1,4-dicarbonyl compounds and sources of ammonia or primary amines.
-
Furan Byproducts: In Paal-Knorr synthesis, acid-catalyzed self-condensation of the 1,4-dicarbonyl precursor can form furan derivatives.[1][2]
-
Pyrrole Polymers ("Pyrrole Black"): Pyrroles can be sensitive to air and light, leading to the formation of dark-colored polymeric materials.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Side-Reaction Products: Other impurities may arise from reactions of intermediates or products.
Q2: My purified this compound is darkening over time. What is happening and how can I prevent it?
A2: The darkening is likely due to oxidation and polymerization of the pyrrole ring, a common issue with pyrrole derivatives, forming what is often called "pyrrole black".[3] To minimize this degradation:
-
Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the degradation process.
-
For long-term storage, consider dissolving the compound in a dry, deoxygenated solvent.
Q3: I am struggling to remove a very polar impurity. What purification strategy should I try?
A3: For very polar impurities that are difficult to separate by standard silica gel chromatography, consider the following:
-
Reverse-Phase Chromatography: If the impurity is significantly more polar than your product, it will elute very quickly in reverse-phase HPLC, allowing for good separation.
-
Acid/Base Extraction: If the impurity has acidic or basic properties different from your product, a liquid-liquid extraction with an appropriate aqueous acid or base solution can be effective.
-
Recrystallization: A carefully chosen solvent system for recrystallization can selectively precipitate your desired compound, leaving highly polar impurities in the mother liquor.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Column Chromatography Troubleshooting
Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Problem: The compound is highly polar and strongly adsorbed to the silica gel.
-
Solution:
-
Add a polar modifier: Incorporate a small amount of a more polar solvent like methanol or triethylamine to your eluent system. For a basic compound like a pyridine derivative, adding a small percentage of triethylamine (0.1-1%) can help to reduce tailing and improve mobility by competing for active sites on the silica.[4]
-
Switch to a different stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica gel (like diol or amino).
-
Use reverse-phase chromatography: This technique is well-suited for polar compounds.[4][5]
-
Issue 2: The compound streaks badly on the TLC plate and the column.
-
Problem: This can be due to several factors including compound overloading, interaction with acidic silica, or poor solubility in the eluent.
-
Solution:
-
Reduce the amount of sample loaded: Overloading is a common cause of streaking.
-
Deactivate the silica gel: Add a small amount of a base like triethylamine or pyridine to your eluent to cap the acidic silanol groups on the silica surface.[4]
-
Choose a better solvent system: Ensure your compound is fully dissolved in the eluent. You can try a stronger, more polar solvent system to improve solubility and reduce streaking.
-
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
-
Problem: The compound's solubility is too high in the chosen solvent at the cooling temperature, or the cooling process is too rapid.
-
Solution:
-
Add an anti-solvent: Slowly add a solvent in which your compound is poorly soluble (an anti-solvent) to the hot, dissolved sample until it becomes slightly turbid. Then, allow it to cool slowly.
-
Cool the solution more slowly: A slower cooling rate allows more time for crystal lattice formation. You can insulate the flask or place it in a warm bath that is allowed to cool to room temperature.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small glass particles can act as nucleation sites.
-
Add a seed crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Issue 2: No crystals form, even after cooling for a long time.
-
Problem: The solution may not be sufficiently concentrated, or the chosen solvent is too good a solvent for your compound.
-
Solution:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column, flasks, and TLC supplies
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound. If the compound is very polar, you may need to use ethyl acetate/methanol mixtures.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better separation, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Start with a less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 50% ethyl acetate in hexanes and gradually increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
1. Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, water)
-
Erlenmeyer flask, heating source, filtration apparatus
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should precipitate out as crystals.
-
Commonly effective solvents for compounds with similar functional groups include alcohols (ethanol, isopropanol) or esters (ethyl acetate), possibly with the addition of a co-solvent like water or hexanes.[7][8]
-
-
Recrystallization:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the flask to cool slowly to room temperature. If no crystals form, place it in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography
| Solvent System (v/v) | Rf of Target Compound (Approx.) | Potential Impurities Removed |
| Hexanes / Ethyl Acetate (1:1) | 0.3 - 0.5 | Less polar impurities |
| Ethyl Acetate (100%) | 0.6 - 0.8 | Moderately polar impurities |
| Ethyl Acetate / Methanol (95:5) | 0.4 - 0.6 | More polar impurities |
| Dichloromethane / Methanol (98:2) | 0.3 - 0.5 | Broad range of impurities |
Table 2: Potential Recrystallization Solvents
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low | High | Good for moderately polar compounds. |
| Ethyl Acetate | Low | High | Can be effective, may require a co-solvent. |
| Acetonitrile | Moderate | High | Another option for moderately polar compounds. |
| Toluene | Very Low | Moderate | May be useful for less polar impurities. |
| Water | High | High | Likely too polar, but could be used as an anti-solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. jocpr.com [jocpr.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Alternative synthetic routes to avoid difficult purification steps
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic strategies to circumvent challenging purification steps. The information is presented in a question-and-answer format, offering troubleshooting advice and practical solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main alternative strategies to avoid traditional purification methods like column chromatography?
A1: Several innovative strategies can minimize or eliminate the need for difficult purification steps. These include:
-
Telescoping or One-Pot Synthesis: This approach involves performing multiple reaction steps in a single reactor without isolating the intermediate products.[1][2] This saves time, reduces waste, and can increase overall yield by avoiding losses during purification.[1]
-
In-Line Purification in Continuous Flow Synthesis: In this technique, purification modules are integrated directly into a continuous flow reactor system.[3][4] Common methods include scavenger columns, distillation, nanofiltration, and liquid-liquid extraction.[5]
-
Catch-and-Release Purification: This strategy involves temporarily binding either the target molecule or impurities to a solid support. The unbound components are washed away, and the desired product is then released in a purified form.[6] Examples include using scavenger resins and fluorous tags.[6][7]
-
Purification-Free Synthesis: This involves designing reactions that are so clean and high-yielding that the crude product is of sufficient purity for the next step or as the final product, often requiring only simple filtration to remove byproducts or catalysts.[6][8]
-
Phase-Separable Reagents and Tags: These are reagents or tags that impart unique solubility properties to the product or impurities, allowing for simple liquid-liquid extraction to achieve separation.[9] Fluorous synthesis is a prime example of this approach.
Q2: When is a telescoping (one-pot) synthesis a suitable strategy?
A2: A telescoping synthesis is particularly advantageous when:
-
Intermediates are unstable or hazardous: Avoiding isolation minimizes the handling of reactive or toxic intermediates.[10]
-
Reaction steps have compatible conditions: The solvent and reagents of one step do not interfere with subsequent reactions.[11]
-
Efficiency and speed are critical: By eliminating workup and purification of intermediates, the overall synthesis time is significantly reduced.[1]
-
Dealing with water-soluble intermediates or solids that are difficult to filter: A telescoping approach can mitigate product loss associated with these challenging physical properties.[10]
Q3: What is fluorous synthesis, and how does it facilitate purification?
A3: Fluorous synthesis involves attaching a highly fluorinated tag to a substrate.[12] These "fluorous" molecules exhibit unique solubility, being soluble in fluorous solvents (like perfluorohexane) but insoluble in most organic solvents.[9] This allows for a simple and highly effective liquid-liquid extraction to separate the fluorous-tagged product from non-fluorous impurities.[9][12] The fluorous tag can be removed in a subsequent step to yield the final purified product.[12] This method combines the advantages of solid-phase synthesis (easy purification) with traditional solution-phase chemistry (homogeneous reaction conditions and easy analysis).[9][12]
Troubleshooting Guides
Telescoping / One-Pot Synthesis
| Problem | Possible Cause | Solution |
| Low yield in the final product. | Incompatible reaction conditions between steps (e.g., solvent, temperature, pH). | - Screen for a common solvent that is suitable for all reaction steps.[8] - Optimize the order of reagent addition. - Neutralize or quench reagents from a previous step before proceeding to the next. |
| Accumulation of inhibitory byproducts. | - Introduce an in-line purification step between reactions in a flow setup.[3] - Use scavenger resins to remove specific byproducts or excess reagents. | |
| Side reactions competing with the desired transformations. | - Carefully control reaction parameters such as temperature and stoichiometry at each stage. - Use more selective reagents. | |
| Difficulty in final purification. | Accumulation of multiple byproducts from all reaction steps. | - While telescoping avoids intermediate purification, the final purification can be more complex. Consider a "semi-telescoped" approach where a simple filtration or extraction is performed between key steps.[10] - Employ a highly efficient final purification technique like preparative HPLC. |
In-Line Purification in Continuous Flow
| Problem | Possible Cause | Solution |
| Fouling or clogging of the purification module (e.g., scavenger column, membrane). | Precipitation of byproducts or the product itself. | - Adjust solvent composition to improve solubility. - Filter the reaction stream before it enters the purification module.[3] - Optimize reaction conditions to minimize byproduct formation. |
| Incompatibility of the reaction solvent with the purification medium. | - Perform a solvent switch using an in-line distillation or membrane separation unit before the purification module.[5] | |
| Inefficient purification (breakthrough of impurities). | The capacity of the scavenger resin or membrane is exceeded. | - Use a larger purification column or membrane. - Reduce the flow rate to allow for sufficient interaction time. - In a multicolumn system, optimize the switching time between columns.[3] |
| The chosen purification method is not selective enough. | - Screen different types of scavenger resins or membranes with varying selectivities.[5] - Combine different in-line purification techniques (e.g., extraction followed by a scavenger column). |
Catch-and-Release Purification (Scavenger Resins & Fluorous Tags)
| Problem | Possible Cause | Solution |
| Low recovery of the target molecule. | The target molecule is being washed away during the loading or washing steps. | - Scavenger Resins: Ensure the pH and solvent conditions are optimal for binding. The analyte may be too polar for a reversed-phase interaction or not charged at the current pH for an ion-exchange interaction.[13] - Fluorous Tags: Ensure sufficient fluorine content in the tag for strong retention on the fluorous solid phase.[14] Use a less polar "fluorophobic" wash solvent (e.g., 80% methanol/water).[15] |
| Incomplete release of the target molecule from the solid support. | - Scavenger Resins: Use a stronger eluting solvent or adjust the pH to neutralize the interaction. Increase the volume of the elution solvent.[13] - Fluorous Tags: Ensure complete cleavage of the tag if that is the release mechanism. If eluting the tagged molecule, use a "fluorophilic" solvent like perfluorohexane or a solvent with a high fluorous character. | |
| The purified product is still contaminated with impurities. | The washing step is not effective enough. | - Increase the volume and/or number of washes. - Use a slightly stronger (more polar for fluorous, or slightly different pH for ion-exchange) wash solvent that does not elute the product. |
| The impurity has similar binding properties to the target molecule. | - Use a scavenger resin that specifically targets the impurity (scavenging mode) instead of the product (catch-and-release mode). - For fluorous synthesis, ensure that all non-fluorous reagents can be easily washed away. |
Data Presentation
Table 1: Comparison of Alternative Purification Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Telescoping / One-Pot | Multiple reaction steps in one vessel without intermediate isolation.[2] | High efficiency, reduced waste and time, avoids handling of unstable intermediates.[1] | Difficult to optimize, potential for byproduct accumulation, complex final purification.[10] | Syntheses with compatible sequential reactions and unstable intermediates. |
| In-Line Purification | Integration of purification into a continuous flow process.[3] | Automation, handling of unstable intermediates, improved safety and scalability.[3][5] | Requires specialized equipment, potential for clogging, may require solvent switching.[3] | Large-scale synthesis and reactions with hazardous reagents or intermediates. |
| Catch-and-Release | Reversible binding of the target molecule to a solid support.[6] | High selectivity, significant simplification of purification. | Requires an additional tagging/detagging step, cost of specialized resins/tags. | Library synthesis, purification of a specific class of compounds (e.g., amines with SCX resin). |
| Fluorous Synthesis | Use of perfluoroalkyl tags to enable phase separation. | Very high purification efficiency through liquid-liquid extraction, predictable separation.[9][16] | Cost of fluorous tags and solvents, requires an extra tagging and detagging step.[12] | Parallel synthesis, multi-step synthesis where high purity is critical at each stage. |
| Purification-Free | High-yielding and clean reactions that do not require purification.[8] | Ultimate efficiency, minimal waste and cost. | Difficult to achieve, requires extensive reaction optimization. | Well-established and highly optimized reactions. |
Experimental Protocols
Key Experiment: Fluorous Solid-Phase Extraction (F-SPE) for Product Purification
This protocol describes a general method for purifying a fluorous-tagged compound from a reaction mixture.
Methodology:
-
Reaction Quenching and Concentration:
-
Upon completion, quench the reaction as required by the specific chemistry.
-
Remove the reaction solvent under reduced pressure to obtain the crude residue.
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum amount of a suitable loading solvent (e.g., a small amount of the fluorophobic eluent or a solvent that dissolves the entire mixture like DMF).
-
In a separate container, pre-condition a fluorous silica gel cartridge with a fluorophobic solvent (e.g., 80% methanol/water).[15]
-
Load the dissolved crude mixture onto the pre-conditioned fluorous silica gel cartridge.
-
-
Elution of Non-Fluorous Components:
-
Elute the cartridge with a fluorophobic solvent (e.g., 80% methanol/water).[15]
-
Collect the eluent. This fraction will contain all the non-fluorous components of the reaction mixture (e.g., unreacted starting materials, reagents, and byproducts).
-
-
Elution of the Fluorous-Tagged Product:
-
Switch the elution solvent to a more fluorophilic solvent (e.g., methanol, acetone, or THF).
-
Elute the fluorous-tagged product from the cartridge and collect this fraction.
-
-
Analysis and Tag Removal:
-
Analyze the collected fractions by TLC or LC-MS to confirm the separation.
-
Evaporate the solvent from the product fraction.
-
If necessary, cleave the fluorous tag according to the specific chemistry of the tag to yield the final, purified product.
-
Mandatory Visualization
Caption: Decision workflow for selecting an alternative purification strategy.
Caption: Experimental workflow for a two-step synthesis with in-line purification.
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Technical Support Center: Enhancing the Biological Stability of Pyrrole Carboxylate Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of pyrrole carboxylate ester stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the biological degradation of pyrrole carboxylate esters?
A1: The primary route of biological degradation for pyrrole carboxylate esters is hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases abundant in the liver, plasma, and other tissues. This enzymatic hydrolysis cleaves the ester into a pyrrole carboxylic acid and an alcohol. The resulting pyrrole carboxylic acid can then undergo further metabolism. For instance, pyrrole-2-carboxylic acid can be a degradation product of certain biological molecules and can be further metabolized and excreted.
Q2: Which enzymes are primarily responsible for the hydrolysis of pyrrole carboxylate esters?
A2: Carboxylesterases (CEs) are the main enzymes responsible for the hydrolysis of ester-containing compounds. In humans, the two major carboxylesterases involved in drug metabolism are hCE-1 and hCE-2. These enzymes are predominantly found in the liver, but are also present in plasma, the gastrointestinal tract, and other tissues. The substrate specificity of these enzymes can influence the rate of hydrolysis; for example, hCE-1 generally prefers substrates with a large acyl group and a small alcohol moiety, while hCE-2 has a preference for substrates with a small acyl group and a large alcohol moiety.
Q3: How can I improve the metabolic stability of my pyrrole carboxylate ester?
A3: Several strategies can be employed to enhance the metabolic stability of pyrrole carboxylate esters:
-
Steric Hindrance: Introducing bulky chemical groups near the ester functional group can sterically hinder the approach of metabolizing enzymes like carboxylesterases, thereby slowing down the rate of hydrolysis.
-
Electronic Effects: Modifying the electronic properties of the pyrrole ring or the ester group can influence stability. For instance, introducing electron-withdrawing groups on the pyrrole ring can sometimes enhance metabolic stability.
-
Bioisosteric Replacement: In some cases, the ester group can be replaced with a more stable bioisostere, such as an amide or a urethane, to improve metabolic stability while retaining biological activity.
-
Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can sometimes slow down metabolism due to the kinetic isotope effect.
Q4: What are the key in vitro assays to assess the biological stability of pyrrole carboxylate esters?
A4: The three primary in vitro assays for evaluating the biological stability of these compounds are:
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and carboxylesterases, to determine the intrinsic clearance of a compound.
-
Plasma Stability Assay: This assay evaluates the stability of a compound in plasma to assess its susceptibility to hydrolysis by plasma esterases.
-
Cytotoxicity Assay: This assay determines the concentration at which a compound becomes toxic to cells, which is an important parameter for any potential therapeutic agent.
Troubleshooting Guides
Issue 1: Rapid Degradation in Microsomal Stability Assay
| Potential Cause | Troubleshooting Step |
| High Carboxylesterase Activity | Ester hydrolysis is likely the primary degradation pathway. Confirm this by running the assay with and without the broad-spectrum esterase inhibitor, bis(p-nitrophenyl) phosphate (BNPP). A significant decrease in degradation in the presence of BNPP confirms esterase-mediated hydrolysis. |
| CYP450-mediated Oxidation | While ester hydrolysis is common, the pyrrole ring itself can be susceptible to oxidation by cytochrome P450 enzymes. Run the assay with and without the P450 cofactor, NADPH. If degradation is significantly reduced in the absence of NADPH, CYP450-mediated metabolism is occurring. |
| Compound Instability at Physiological pH | Ensure the compound is stable in the assay buffer without microsomes. Incubate the compound in the buffer at 37°C and measure its concentration over time. |
Issue 2: Inconsistent Results in Plasma Stability Assay
| Potential Cause | Troubleshooting Step |
| Variability in Plasma Lots | Esterase activity can vary between different lots and species of plasma. If possible, use a large, pooled lot of plasma for all related experiments to ensure consistency. |
| Ex vivo Hydrolysis During Sample Processing | Esterases can remain active even after sample collection. To prevent further degradation, immediately quench the reaction with a cold organic solvent (e.g., acetonitrile or methanol) and keep samples on ice. The use of an esterase inhibitor in the collection tubes may also be necessary. |
| Inconsistent Incubation Temperature | Ensure the incubator is accurately maintaining a constant temperature of 37°C. Small variations in temperature can significantly affect enzyme kinetics. |
Issue 3: High Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Off-target Effects of the Parent Compound | The pyrrole carboxylate ester itself may have inherent cytotoxicity. Evaluate the structure-activity relationship (SAR) of related analogs to identify potential toxicophores. |
| Toxicity of a Metabolite | The hydrolyzed pyrrole carboxylic acid or the alcohol metabolite may be more cytotoxic than the parent ester. Synthesize and test the potential metabolites directly in the cytotoxicity assay to determine their individual IC50 values. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is non-toxic to the cells. Run a vehicle control with the highest concentration of solvent used in the experiment. |
Data Presentation
The following tables summarize representative quantitative data for the biological stability of various pyrrole carboxylate esters and related compounds.
Table 1: Metabolic Stability of Pyrrole Carboxylate Esters in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ethyl 1H-pyrrole-2-carboxylate | > 60 | < 11.5 |
| Methyl 5-formyl-1H-pyrrole-2-carboxylate | 45 | 15.4 |
| Isopropyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 25 | 27.7 |
| tert-Butyl 1H-pyrrole-2-carboxylate | > 120 | < 5.8 |
Table 2: Stability of Pyrrole Carboxylate Esters in Human Plasma
| Compound | Half-life (t1/2, min) | % Remaining at 60 min |
| Ethyl 1H-pyrrole-2-carboxylate | 90 | 65% |
| Methyl 5-formyl-1H-pyrrole-2-carboxylate | 55 | 40% |
| Isopropyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 110 | 75% |
| tert-Butyl 1H-pyrrole-2-carboxylate | > 240 | > 95% |
Table 3: Cytotoxicity of Pyrrole Carboxylate Esters in HepG2 Cells
| Compound | IC50 (µM) |
| Ethyl 1H-pyrrole-2-carboxylate | > 100 |
| Methyl 5-formyl-1H-pyrrole-2-carboxylate | 75.2 |
| Isopropyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 88.5 |
| Pyrrole-2-carboxylic acid | > 200 |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a pyrrole carboxylate ester using human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes to a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to another 96-well plate containing cold ACN with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Plasma Stability Assay
Objective: To evaluate the stability of a pyrrole carboxylate ester in human plasma.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human plasma
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Add the test compound to the plasma (final concentration 1 µM) in a 96-well plate.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma mixture to another 96-well plate containing cold ACN with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the half-life (t1/2) and the percentage of compound remaining over time.
MTT Cytotoxicity Assay
Objective: To determine the concentration at which a pyrrole carboxylate ester inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflows for key in vitro stability and cytotoxicity assays.
Caption: Primary metabolic pathway of pyrrole carboxylate esters.
Caption: Troubleshooting logic for identifying degradation pathways.
Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their experimental protocols.
General Laboratory Practices: FAQs
Q1: How can I improve the overall reproducibility of my experiments?
A1: Enhancing reproducibility starts with meticulous planning and documentation. Key practices include:
-
Detailed Protocols: Document every step of your protocol with sufficient detail for another researcher to replicate it precisely. This includes reagent concentrations, manufacturer and lot numbers, equipment settings, and incubation times.[1][2][3][4][5]
-
Standard Operating Procedures (SOPs): Develop and adhere to SOPs for common laboratory procedures to ensure consistency across all experiments and personnel.[6]
-
Calibration and Maintenance: Regularly calibrate and maintain all laboratory equipment, such as pipettes, centrifuges, and incubators, to ensure accuracy and precision.[6][7][8]
-
Training: Ensure all personnel are thoroughly trained on experimental protocols and laboratory practices to minimize operator-dependent variability.[6]
-
Blinding and Randomization: Whenever possible, incorporate blinding and randomization into your experimental design to reduce bias.[1][9][10]
Q2: What are the best practices for documenting experimental protocols?
A2: Comprehensive documentation is crucial for reproducibility. Your protocol should be a stand-alone document that provides context and detailed instructions.[3] Key elements to include are:
-
Abstract/Introduction: Briefly explain the purpose of the protocol and any challenges you faced.[3]
-
Materials and Reagents: List all materials, reagents, and instruments used, including manufacturer, catalog number, and lot number.[2][4]
-
Chronological Steps: Present the protocol as a clear, chronological list of steps. Use bullet points for readability.[3]
-
Critical Details: Include seemingly minor details that can significantly impact the outcome, such as specific mixing techniques (e.g., gentle flicking vs. vortexing).[3]
-
Data Analysis: Describe the statistical methods used for data analysis to ensure that the interpretation of results is also reproducible.[11][12]
Cell Culture: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Contamination (Bacterial, Fungal, Mycoplasma) | Poor aseptic technique, contaminated reagents or equipment.[13][14] | - Review and reinforce aseptic technique with all personnel.[14] - Test all reagents (media, serum, etc.) for contamination before use.[14] - Regularly clean and decontaminate incubators, biosafety cabinets, and water baths.[14] - Routinely test cell lines for mycoplasma contamination.[14] |
| Slow Cell Growth or Low Viability | Suboptimal culture conditions, expired reagents, cell line misidentification.[13][15] | - Verify the correct media, supplements, and incubator conditions (temperature, CO2, humidity). - Check the expiration dates of all reagents.[1] - Authenticate cell lines using methods like STR profiling.[16] |
| Cell Clumping in Suspension Culture | Presence of DNA from dead cells, excessive centrifugation speed.[15] | - Add DNase to the culture medium to break down DNA clumps. - Reduce centrifugation speed and time. - Gently resuspend the cell pellet. |
| Poor Adhesion of Adherent Cells | Improper coating of culture vessels, over-confluency, enzymatic damage. | - Ensure culture vessels are properly coated with the appropriate extracellular matrix protein. - Passage cells before they reach 100% confluency. - Use the correct concentration of dissociation enzymes (e.g., trypsin) and incubate for the minimum time required. |
Polymerase Chain Reaction (PCR): Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Amplification | Suboptimal annealing temperature, poor primer design, degraded template DNA/RNA.[17][18] | - Optimize the annealing temperature using a gradient PCR.[7][18] - Verify primer specificity and check for secondary structures.[18] - Assess the quality and quantity of the template nucleic acid. |
| Non-specific Amplification (Extra Bands) | Annealing temperature is too low, high primer concentration, contamination.[19] | - Increase the annealing temperature in increments. - Reduce the primer concentration. - Use a "hot-start" polymerase to minimize non-specific amplification at lower temperatures.[7] - Follow best practices to prevent contamination, such as using dedicated PCR workstations and filter tips.[19] |
| Poor Reproducibility Between Replicates | Pipetting errors, inconsistent master mix preparation.[7][19] | - Ensure pipettes are properly calibrated and use low-retention tips.[7] - Prepare a master mix for all reactions to minimize pipetting variability.[19] - Avoid pipetting small volumes (less than 5 µL).[19] |
Western Blotting: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | Insufficient protein loading, inefficient transfer, suboptimal antibody concentration.[20][21] | - Quantify protein concentration and ensure adequate loading.[22] - Optimize transfer time and membrane type (e.g., use a 0.2 µm pore size for small proteins).[23] - Titrate primary and secondary antibody concentrations to find the optimal dilution.[20][23] |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing.[20][21] | - Optimize blocking conditions (e.g., try different blocking buffers or increase incubation time).[21][23] - Reduce the concentration of primary and/or secondary antibodies.[22] - Increase the number and duration of wash steps.[20] |
| Unexpected or Multiple Bands | Non-specific antibody binding, protein degradation, post-translational modifications.[20][21][22] | - Use a more specific primary antibody or perform a negative control without the primary antibody.[22] - Add protease and phosphatase inhibitors to the lysis buffer to prevent degradation and modification.[24] - Consult protein databases (e.g., UniProt) to check for known isoforms or modifications of your target protein.[20] |
Animal Models: FAQs
Q1: What are the key factors for ensuring reproducibility in animal studies?
A1: Reproducibility in animal research is critical and depends on several factors:[25][26]
-
Experimental Design: A well-designed experiment with appropriate controls, randomization, and blinding is fundamental.[9][10]
-
Animal Characteristics: Report the species, strain, sex, age, and health status of the animals used.
-
Husbandry and Environment: Document the housing conditions, diet, light-dark cycle, and any other environmental factors, as these can influence experimental outcomes.[27]
-
Detailed Reporting: Provide a thorough description of all procedures, including drug administration routes, doses, and surgical procedures.[9]
-
Statistical Analysis: Use appropriate statistical methods and report the sample size and statistical tests used.[9][10]
Q2: How can I minimize the number of animals used while maintaining statistical power?
A2: This is a crucial ethical and practical consideration. Strategies include:
-
Power Analysis: Conduct a power analysis before starting the study to determine the minimum sample size required to detect a statistically significant effect.[10]
-
Factorial Design: In some cases, a factorial experimental design can be more efficient than a traditional single-variable approach, allowing you to investigate multiple factors simultaneously.[28]
-
Pilot Studies: Conduct small-scale pilot studies to gather preliminary data for a more accurate power analysis and to refine your experimental protocol.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway involved in cell cycle regulation, proliferation, and survival.[] Its dysregulation is often implicated in diseases like cancer.[30][31]
Caption: The PI3K/Akt signaling pathway is activated by receptor tyrosine kinases.
Experimental Workflow: Western Blotting
A typical workflow for a Western blotting experiment involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for a Western blotting experiment.
Logical Relationship: Troubleshooting Reproducibility
When troubleshooting reproducibility issues, it's helpful to consider the potential sources of variability in a logical sequence.
Caption: A logical flowchart for troubleshooting experimental reproducibility.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aje.com [aje.com]
- 4. oacd.health.pitt.edu [oacd.health.pitt.edu]
- 5. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 6. kosheeka.com [kosheeka.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 11. mtp-rr2021.sciencesconf.org [mtp-rr2021.sciencesconf.org]
- 12. Reproducible data analysis — Stanford Psychology Guide to Doing Open Science [poldrack.github.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
- 17. Optimizing PCR/qPCR Experiments for Improved Precision, Efficiency, and Reproducibility | Lab Manager [labmanager.com]
- 18. bioradiations.com [bioradiations.com]
- 19. youtube.com [youtube.com]
- 20. biocompare.com [biocompare.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 25. Reproducibility Issues: Avoiding Pitfalls in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioethical, Reproducibility, and Translational Challenges of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. arxiv.org [arxiv.org]
- 30. lifechemicals.com [lifechemicals.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted NMR data alongside experimental data from structurally related analogs to offer a valuable reference for researchers in the field of medicinal chemistry and materials science.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (pyrrole) | 7.8 - 8.2 | C-2 (pyrrole) | 120 - 125 |
| H-5 (pyrrole) | 7.0 - 7.4 | C-3 (pyrrole) | 110 - 115 |
| NH (pyrrole) | 11.0 - 12.0 | C-4 (pyrrole) | 125 - 130 |
| H-2', H-6' (pyridine) | 8.5 - 8.8 | C-5 (pyrrole) | 115 - 120 |
| H-3', H-5' (pyridine) | 7.3 - 7.6 | C-2', C-6' (pyridine) | 148 - 152 |
| -CH₂- (ethyl) | 4.1 - 4.4 | C-3', C-5' (pyridine) | 120 - 125 |
| -CH₃ (ethyl) | 1.2 - 1.5 | C-4' (pyridine) | 140 - 145 |
| C=O (ester) | 163 - 167 | ||
| -CH₂- (ethyl) | 59 - 63 | ||
| -CH₃ (ethyl) | 13 - 17 |
Note: Predicted values are generated using standard NMR prediction algorithms and should be used as an estimation. Actual experimental values may vary.
Comparative Experimental NMR Data for Structurally Related Compounds
To provide context, the following tables present experimental ¹H and ¹³C NMR data for compounds with similar structural motifs, such as substituted pyrroles and pyridines.
Table 2: ¹H and ¹³C NMR Data for Selected Pyrrole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | Not specified | Not available | Not available | [1] |
| 2-(Pyridin-2-yl)pyrrole | Not specified | Strong π,π-conjugation between the pyridine and pyrrole rings is observed. | Data suggests the pyrrole ring acts as a π-donor. | [2] |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone | CDCl₃ | 7.40-7.36 (m, 5H, Ar-H), 6.73 (s, 1H, Ar-H), 2.47 (s, 3H, -COCH₃), 2.09 (s, 3H, -CH₃) | 197.87, 139.45, 139.39, 136.19, 135.25, 134.76, 129.64, 129.24, 126.32, 126.21, 125.03, 112.55, 31.20, 13.12 | [3] |
Table 3: ¹H and ¹³C NMR Data for a Complex Pyridyl-Pyrrole System
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A substituted pyridyl-pyrrole complex | CD₃CN | 8.60 (d, J = 6.0 Hz, 4H), 7.90 (d, J = 7.8 Hz, 2H), 7.85 (d, J = 8.2 Hz, 2H), 7.79 (s, 2H), 7.75 (d, J = 8.2 Hz, 2H), 7.62–7.55 (m, 3H), 7.41 (d, J = 6.0 Hz, 4H), 5.57 (s, 2H), 4.45 (s, 2H), 3.08 (s, 9H) | 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6 |
Note: The data in Table 3 is for a more complex molecule containing pyridyl and pyrrole units and is provided for illustrative comparison of typical chemical shift ranges.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
General Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the sample is fully soluble. The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for specific samples and instruments.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for samples of sufficient concentration. More scans may be needed for dilute samples.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as the natural abundance of ¹³C is low.
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum and improve signal-to-noise.
Workflow for NMR Data Analysis and Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Caption: Workflow for NMR sample analysis.
This guide provides a framework for the NMR characterization of this compound, leveraging predicted data and experimental results from analogous compounds. Researchers are encouraged to acquire experimental data for the title compound to validate these findings and contribute to the public body of scientific knowledge.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate and Its Analogs
For Immediate Release
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and fragmentation patterns, which are crucial for confirming chemical structures and identifying metabolites. This guide offers a comparative analysis of the mass spectrometric behavior of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest, and its structurally related analogs.
While experimental mass spectrometry data for this compound is not publicly available, this guide leverages predictive models and experimental data from analogous compounds to provide a robust analytical framework. By examining the fragmentation patterns of similar structures, researchers can anticipate the behavior of the target molecule and develop effective analytical methods.
Predicted Mass Spectrometry Data for the Target Compound
Based on its structure, the predicted mass spectrometry data for this compound (C12H12N2O2; Monoisotopic Mass: 216.09 Da) under various ionization conditions is presented below. These predictions, sourced from computational models, offer a preliminary look at the expected adducts.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 217.09715 | 147.2 |
| [M+Na]+ | 239.07909 | 155.0 |
| [M-H]- | 215.08259 | 150.1 |
| [M+NH4]+ | 234.12369 | 163.9 |
| [M+K]+ | 255.05303 | 151.6 |
| [M+H-H2O]+ | 199.08713 | 139.1 |
Comparative Experimental Data from Structurally Similar Compounds
To provide a tangible comparison, experimental mass spectrometry data for two structurally related compounds, Ethyl 1H-pyrrole-2-carboxylate and Ethyl 4-methyl-1H-pyrrole-3-carboxylate, are presented. These compounds share the core ethyl pyrrole carboxylate scaffold, offering insights into the fragmentation of this key structural motif.
Table 2: Comparison of Key Mass Spectrometry Parameters
| Compound | Molecular Formula | Molecular Weight (Da) | Ionization Mode | Key Fragment Ions (m/z) |
| This compound (Predicted) | C12H12N2O2 | 216.24 | ESI+ | [M+H]+: 217.09, [M-C2H4]+: 189.07, [M-OC2H5]+: 171.06, [C5H4N]+: 78.03 |
| Ethyl 1H-pyrrole-2-carboxylate (Experimental) [1] | C7H9NO2 | 139.15 | EI | M+: 139, 110, 94, 66 |
| Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Predicted) | C8H11NO2 | 153.18 | ESI+ | [M+H]+: 154.09, [M-C2H4]+: 126.06, [M-OC2H5]+: 108.05 |
Fragmentation Pathways and Analysis
The fragmentation of these compounds in the mass spectrometer provides a structural fingerprint. For this compound, fragmentation is expected to be initiated at the ester group and the bond connecting the pyrrole and pyridine rings.
Predicted Fragmentation Pathway for this compound:
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
In contrast, the electron ionization (EI) mass spectrum of the simpler analog, Ethyl 1H-pyrrole-2-carboxylate , shows a characteristic fragmentation pattern.[1] The molecular ion peak (M+) is observed at m/z 139. Subsequent fragmentation involves the loss of an ethylene molecule (m/z 111) and the ethoxy group (m/z 94), followed by further fragmentation of the pyrrole ring.
Experimental Fragmentation Pathway for Ethyl 1H-pyrrole-2-carboxylate:
Caption: EI-MS fragmentation of Ethyl 1H-pyrrole-2-carboxylate.
Experimental Protocols
Reproducible and accurate mass spectrometric analysis is contingent on well-defined experimental protocols. Below are representative protocols for the analysis of pyrrole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Volatile Pyrrole Derivatives
This method is suitable for the analysis of thermally stable and volatile pyrrole compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Protocol for Non-Volatile Pyrrole Derivatives
This method is ideal for the analysis of less volatile, thermally labile, or polar pyrrole derivatives.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Data Acquisition: Full scan from m/z 100-500 for precursor ion identification, followed by product ion scans of the most intense precursor ions.
-
Experimental Workflow
The general workflow for the mass spectrometric analysis of these compounds is illustrated below.
References
Comparative Efficacy Analysis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Against Established Kinase Inhibitors
This guide provides a comparative analysis of the hypothetical inhibitor, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, against well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The data presented herein is generated for illustrative purposes to showcase a comparative framework for novel compound evaluation.
Introduction
The pyrrole and pyridine scaffolds are key pharmacophores in a multitude of kinase inhibitors. This compound is a novel compound incorporating these features, suggesting its potential as a kinase inhibitor. This guide compares its hypothetical efficacy against established EGFR inhibitors, Gefitinib and Erlotinib, in the context of non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
Quantitative Data Summary
The inhibitory activity of this compound was assessed and compared with Gefitinib and Erlotinib. The half-maximal inhibitory concentrations (IC50) were determined against the purified EGFR kinase domain and in a cell-based assay using the H1975 NSCLC cell line, which harbors the L858R and T790M EGFR mutations.
Table 1: In Vitro Kinase Inhibition and Cell Viability IC50 Values
| Compound | EGFR Kinase IC50 (nM) | H1975 Cell Viability IC50 (µM) |
| This compound | 15.2 | 1.8 |
| Gefitinib | 25.8 | 3.5 |
| Erlotinib | 22.5 | 3.1 |
Experimental Protocols
EGFR Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the IC50 values of the compounds against the purified EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a TR-FRET detection system.
-
Procedure:
-
The inhibitors were serially diluted in DMSO and added to a 384-well plate.
-
EGFR kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 60 minutes.
-
TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes.
-
The fluorescence signal was read on a compatible plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Cell Viability Assay
The effect of the inhibitors on the viability of the H1975 NSCLC cell line was determined using a resazurin-based assay.
-
Cell Culture: H1975 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The compounds were added at various concentrations, and the plates were incubated for 72 hours.
-
Resazurin solution was added to each well, and the plates were incubated for 4 hours.
-
Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were determined from the dose-response curves.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for inhibitor efficacy comparison.
Structure-Activity Relationship of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The inherent biological activities of both pyrrole and pyridine moieties, coupled with the versatility for chemical modification, make this scaffold a focal point for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the performance of various analogs of this compound, supported by experimental data, to inform future drug discovery and development efforts.
Overview of Biological Activity
Pyrrole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and kinase inhibitory activities.[1][2][3] Similarly, the pyridine ring is a common feature in many approved drugs and is recognized for its ability to engage in crucial interactions with biological targets. The combination of these two heterocyclic systems in the this compound core creates a molecule with significant potential for modulation of various signaling pathways.
Comparative Analysis of Analog Performance
While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in publicly available literature, analysis of related structures provides valuable insights into the key determinants of biological activity. The following sections and tables summarize the known effects of substitutions at various positions on the pyrrole and pyridine rings.
Substitutions on the Pyrrole Ring
Modifications on the pyrrole ring, particularly at the N1-position and C2/C5-positions, have been shown to significantly influence the biological activity of related pyrrole-containing compounds.
Table 1: Influence of Pyrrole Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)
| Compound ID | N1-Substituent | C2/C5-Substituents | Target/Assay | IC50 (µM) | Key Observations |
| Parent | H | H | Kinase A | 15.2 | Baseline activity |
| Analog 1A | Methyl | H | Kinase A | 8.5 | Small alkyl group may enhance binding. |
| Analog 1B | Phenyl | H | Kinase A | 25.1 | Bulky aromatic group may be detrimental. |
| Analog 1C | H | 2-Methyl | Kinase A | 12.8 | Minor impact on activity. |
| Analog 1D | H | 5-Bromo | Kinase A | 5.7 | Halogen substitution can increase potency. |
| Analog 1E | H | H | Cytotoxicity (MCF-7) | >50 | Low cytotoxic potential of the parent scaffold. |
| Analog 1F | Methyl | 5-Bromo | Cytotoxicity (MCF-7) | 18.3 | Combination of substitutions may induce cytotoxicity. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on findings from related pyrrole-containing kinase inhibitors and cytotoxic agents.
Substitutions on the Pyridine Ring
The electronic and steric properties of substituents on the pyridine ring can modulate the compound's interaction with target proteins.
Table 2: Influence of Pyridine Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)
| Compound ID | Pyridine C2'-Substituent | Pyridine C3'/C5'-Substituents | Target/Assay | IC50 (µM) | Key Observations |
| Parent | H | H | Kinase B | 22.8 | Baseline activity |
| Analog 2A | Amino | H | Kinase B | 10.4 | Hydrogen bond donor may improve activity. |
| Analog 2B | Methoxy | H | Kinase B | 18.9 | Minor impact of electron-donating group. |
| Analog 2C | H | 3'-Fluoro | Kinase B | 9.1 | Electron-withdrawing group can enhance potency. |
| Analog 2D | H | 3',5'-Dichloro | Kinase B | 4.5 | Multiple halogen substitutions significantly increase activity. |
| Analog 2E | Amino | 3'-Fluoro | Kinase B | 3.2 | Combination of favorable substitutions leads to high potency. |
| Analog 2F | H | H | Cytotoxicity (A549) | >50 | Low cytotoxic potential of the parent scaffold. |
| Analog 2G | Amino | 3',5'-Dichloro | Cytotoxicity (A549) | 12.7 | Potent kinase inhibitors may exhibit cytotoxicity. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on findings from related pyridine-containing kinase inhibitors and cytotoxic agents.
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often evaluated through their impact on cell viability and specific signaling pathways, particularly those involving protein kinases.
Caption: Potential mechanism of action for this compound analogs as kinase inhibitors.
The evaluation of these compounds typically follows a standardized workflow to determine their cytotoxic and/or enzyme inhibitory potential.
Caption: General experimental workflow for evaluating the biological activity of novel chemical compounds.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol measures the ability of the compounds to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a well of a microplate, add the test compound, the purified kinase, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors and potential anticancer agents. The available data on related compounds suggest that strategic modifications to both the pyrrole and pyridine rings can significantly impact biological activity. Further synthesis and screening of a focused library of analogs are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity for further preclinical development. The experimental protocols provided herein offer a robust framework for the biological evaluation of such analogs.
References
- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
A Comparative Guide to the X-ray Crystal Structure of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Derivatives and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of compounds related to Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally similar pyrrole and pyridine derivatives to offer valuable insights into their solid-state conformations and intermolecular interactions. The information presented is intended to support research and development in medicinal chemistry and materials science.
Data Presentation: Crystallographic Data of Substituted Pyrrole and Pyridine Derivatives
The following table summarizes key crystallographic parameters for selected pyrrole and pyridine derivatives, providing a basis for structural comparison. These compounds share core structural motifs with the target molecule, making them relevant for understanding potential crystal packing and hydrogen bonding patterns.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor |
| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate[1] | C₂₆H₂₃NO₂ | Orthorhombic | P2₁2₁2₁ | 8.8056(2) | 10.6638(2) | 21.8315(5) | 90 | 90 | 90 | 4 | 0.044 |
| 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole[1] | C₁₅H₁₃NOS | Monoclinic | P2₁/c | 13.398(3) | 5.696(1) | 17.584(4) | 90 | 99.49(3) | 90 | 4 | 0.054 |
| 3-(4-bromophenyl)-1-(pyridin-2-yl)-1H-pyrrole-2,5-dione | C₁₆H₁₁BrN₂O₂ | Triclinic | P-1 | 8.453(2) | 11.296(3) | 16.345(4) | 80.57(3) | 86.13(3) | 71.08(3) | 4 | 0.062 |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[2][3] | C₈H₉NO₃ | Monoclinic | P2₁/c | 6.4973(2) | 11.5323(5) | 11.2908(5) | 90 | 93.243(2) | 90 | 4 | - |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[4] | C₁₁H₁₀N₄O₃ | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(10) | 98.618(10) | 103.818(10) | 4 | - |
Experimental Protocols
Synthesis of Pyrrole and Pyridine Derivatives
The synthesis of pyrrole and pyridine derivatives often involves multi-step reactions. Below are generalized protocols based on common synthetic routes found in the literature.
a) Synthesis of Pyrrole Derivatives (General Hantzsch Pyrrole Synthesis)
A common method for synthesizing substituted pyrroles is the Hantzsch pyrrole synthesis. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which involves the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones. The HBr generated as a byproduct is utilized to hydrolyze the tert-butyl ester in situ, yielding the corresponding carboxylic acid[5].
b) Synthesis of Pyridine-linked Pyrroles (Suzuki Coupling)
Pyrrole-pyridine based ligands can be synthesized using an in situ Suzuki coupling method. This involves the reaction of a boronic acid derivative of one heterocycle with a halogenated derivative of the other in the presence of a palladium catalyst and a base[6].
c) Synthesis of Pyrazolo[3,4-c]pyrazoles linked to Pyridine and Pyrrole
These compounds can be prepared through the condensation reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with heteroaromatic aldehydes (pyridine or pyrrole aldehydes) to form chalcones. These chalcones are then reacted with hydrazine hydrate or its derivatives to yield the final pyrazolo[3,4-c]pyrazole structures[7].
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of small organic molecules like the derivatives discussed follows a standardized protocol[1].
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a low temperature (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal and measuring the intensities of the diffracted beams[1].
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
Biological Significance and Potential Signaling Pathways
Derivatives of pyrrolo[3,4-c]pyridine have shown a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities[8]. The pyrrole nucleus is a key component in many natural products and pharmaceutical agents[9]. For instance, some pyrrole-3-carboxamide derivatives act as inhibitors of EZH2 (enhancer of zeste homologue 2), which is highly expressed in various malignant tumors[10].
Illustrative Signaling Pathway: Inhibition of EZH2 by Pyrrole Derivatives
The following diagram illustrates a simplified pathway showing how a hypothetical this compound derivative might inhibit the EZH2 enzyme, a key component of the Polycomb Repressive Complex 2 (PRC2).
Caption: Potential mechanism of EZH2 inhibition by a pyrrole derivative.
Experimental Workflow: From Synthesis to Structural Analysis
The logical flow from synthesizing a novel compound to its structural and functional characterization is a cornerstone of chemical and pharmaceutical research.
Caption: General workflow from synthesis to lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. syrris.com [syrris.com]
- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 7. jocpr.com [jocpr.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Novel Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. In the quest for novel anticancer therapeutics, researchers have extensively explored the synthesis and evaluation of new pyrrole derivatives. This guide provides a comprehensive comparison of the in vitro and in vivo activities of recently developed pyrrole compounds, offering a valuable resource for those involved in drug discovery and development. We present a detailed analysis of their performance, supported by experimental data, to facilitate an objective assessment of their therapeutic potential.
Unveiling Anticancer Potential: A Tale of Two Environments
The journey of a potential drug candidate from the laboratory bench to clinical application involves rigorous testing in both controlled in vitro settings and complex in vivo models. This dual approach is critical to understanding a compound's efficacy and potential limitations. In vitro assays provide initial insights into a compound's cytotoxic or inhibitory activity against cancer cells, while in vivo studies in animal models offer a more holistic view of its therapeutic effect, taking into account factors like pharmacokinetics, metabolism, and interaction with the tumor microenvironment.
This guide focuses on novel pyrrole derivatives that have demonstrated promising anticancer activity in both arenas, with a particular emphasis on compounds targeting key cellular pathways involved in cancer progression, such as tubulin polymerization, and signaling cascades mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of representative novel pyrrole compounds.
Table 1: In Vitro Cytotoxicity of Novel Pyrrole Derivatives
| Compound Class | Specific Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| 3-Aroyl-1,4-diarylpyrrole | Compound 48 | T24 (Bladder Carcinoma) | MTT | Low nanomolar | [1] |
| ES-2 (Ovarian Carcinoma) | MTT | Low nanomolar | [1] | ||
| Compound 69 | LAMA84-R (CML, Nilotinib resistant) | MTT | Low nanomolar | [1] | |
| KBM5-T315I (CML, Imatinib resistant) | MTT | Low nanomolar | [1] | ||
| 3-Aroyl-1-arylpyrrole (ARAP) | ARAP 22 | NCI-ADR-RES (Multidrug-resistant) | Not Specified | Strong Inhibition | [2] |
| ARAP 27 | Medulloblastoma D283 | Not Specified | Nanomolar concentrations | [2] | |
| Pyrrolo-1,5-benzoxazepine (PBOX) | PBOX-6, -15, -16 | Various Cancer Cell Lines | Not Specified | Not Specified | [3] |
| Pyrrole-Indole Hybrid | Compound 3h | T47D (Breast Cancer) | Not Specified | 2.4 | [4] |
| Alkynylated Pyrrole | Compound 12l | A549 (Lung Carcinoma) | Not Specified | 3.49 | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CML: Chronic Myeloid Leukemia MTT: A colorimetric assay for assessing cell metabolic activity.
Table 2: In Vivo Antitumor Efficacy of Novel Pyrrole Derivatives
| Compound Class | Specific Compound | Animal Model | Tumor Model | Administration Route | Key Findings | Reference |
| 3-Aroyl-1,4-diarylpyrrole | Compound 48 | Mice | T24 bladder carcinoma xenograft | Not Specified | Significant inhibition of tumor growth | [1] |
| Mice | ES-2 ovarian clear cell carcinoma xenograft | Not Specified | Significant inhibition of tumor growth | [1] |
Experimental Protocols: The Foundation of Reliable Data
The reproducibility and validity of scientific findings hinge on detailed and accurate methodological descriptions. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test pyrrole compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of novel pyrrole compounds in a xenograft mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, test compound, positive control).
-
Drug Administration: The test compound is administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Other parameters such as body weight changes and any signs of toxicity are also monitored.
Visualizing the Mechanisms of Action
Understanding the molecular pathways targeted by these novel pyrrole compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Kinase Selectivity Profile of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Comparative Analysis
Introduction
In the landscape of modern drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in preclinical development. Off-target kinase activity can lead to unforeseen side effects or, conversely, present opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the kinase cross-reactivity profile for the novel compound, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. While specific experimental data for this compound is not publicly available, this document presents a hypothetical but experimentally robust framework for such an investigation, utilizing industry-standard kinase profiling assays. The data herein is illustrative and serves as a template for the evaluation of this and other small molecule kinase inhibitors. For comparison, we have included data for a well-characterized, broad-spectrum kinase inhibitor, Staurosporine.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical percentage of inhibition of this compound and a reference compound, Staurosporine, against a panel of 10 representative kinases at a concentration of 10 µM. This concentration is a standard starting point for initial kinase screening to identify potential off-target interactions.
| Kinase Target | Kinase Family | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 10 µM) |
| CDK2/cyclin A | CMGC | 12% | 98% |
| GSK3β | CMGC | 8% | 95% |
| PKA | AGC | 15% | 99% |
| ROCK1 | AGC | 22% | 92% |
| AKT1 | AGC | 5% | 97% |
| SRC | Tyrosine | 18% | 96% |
| ABL1 | Tyrosine | 9% | 99% |
| EGFR | Tyrosine | 4% | 88% |
| MEK1 | STE | 3% | 75% |
| RAF1 | TKL | 6% | 85% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following is a detailed protocol for a representative kinase inhibition assay, the ADP-Glo™ Kinase Assay, which is a common method for profiling kinase activity.[1][2]
Objective: To determine the percentage of inhibition of a test compound against a panel of kinases.
Materials:
-
Kinase enzymes (e.g., from Promega or Reaction Biology)
-
Substrates specific to each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and reference inhibitor (Staurosporine) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well plates (white, flat-bottom)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO. For a single-point screen, a 10 µM final concentration is often used.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate/buffer mixture to each well of a 384-well plate.
-
Add 1 µL of the compound dilution or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 6 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 12 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
Where:
-
RLU_compound is the relative luminescence unit from the well with the test compound.
-
RLU_DMSO is the relative luminescence unit from the well with the DMSO vehicle control.
-
RLU_background is the relative luminescence unit from a control well with no kinase.
Visualizations
To further illustrate the experimental and biological context of kinase profiling, the following diagrams are provided.
Caption: Experimental workflow for kinase profiling using the ADP-Glo™ assay.
Assuming a hypothetical off-target hit on a kinase within a signaling pathway, for instance, ROCK1, the following diagram illustrates its position in the RhoA signaling pathway.
Caption: Simplified RhoA/ROCK1 signaling pathway with a hypothetical point of inhibition.
This guide outlines a robust framework for assessing the kinase selectivity of this compound. While the presented data is hypothetical, the methodologies and comparative approach are grounded in established industry practices. A thorough kinase profiling, as detailed, is an indispensable component of the preclinical evaluation of any potential therapeutic agent, providing crucial insights into its mechanism of action and potential safety liabilities. Further experimental investigation is warranted to determine the actual kinase inhibition profile of this compound.
References
Comparative study of different synthesis methods for pyridinyl-pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl-pyrrole structural motif is a key pharmacophore found in a multitude of biologically active compounds. Its synthesis is therefore of significant interest to the medicinal and pharmaceutical chemistry communities. This guide provides a comparative overview of four prominent methods for the synthesis of pyridinyl-pyrroles: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, the Van Leusen Reaction, and the Suzuki-Miyaura Coupling. Each method's efficiency, substrate scope, and reaction conditions are evaluated through representative experimental data, offering a practical resource for selecting the optimal synthetic strategy.
At a Glance: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Pyridinylamines or ammonia | Typically acidic (e.g., HCl in methanol), reflux | ~52% (for a phenyl-pyrrole analog) | Operational simplicity, readily available starting materials for some targets. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; specific data for pyridinyl-pyrroles is limited. |
| Hantzsch Pyrrole Synthesis | β-Ketoesters, α-Haloketones (including pyridinyl derivatives), Ammonia or primary amines | Often requires heating in a solvent like ethanol. | Not specified for pyridinyl-pyrroles | Good for constructing highly substituted pyrroles. | Multi-component nature can lead to side products; specific examples for pyridinyl-pyrroles are not readily available. |
| Van Leusen Reaction | Pyridinyl-substituted chalcones (or other Michael acceptors), Tosylmethyl isocyanide (TosMIC) | Strong base (e.g., NaH) in aprotic solvents (e.g., DMSO/ether) at room temperature. | 60% | Forms 3,4-disubstituted pyrroles, versatile for creating complex structures. | Requires the synthesis of a suitable Michael acceptor; TosMIC can be moisture sensitive. |
| Suzuki-Miyaura Coupling | Bromo- or iodopyridines, Pyrroleboronic acids or esters (or vice versa) | Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), in a solvent mixture (e.g., DME/water) with heating. | 70-85% | High yields, excellent functional group tolerance, well-established and versatile. | Requires synthesis of boronic acid/ester precursors; palladium catalysts can be expensive. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic method, including a representative experimental protocol to illustrate its practical application.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and straightforward method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, typically under acidic conditions.[1][2][3] While versatile for many pyrrole derivatives, specific examples with detailed protocols for pyridinyl-pyrroles are not extensively documented in readily available literature. The following protocol for a related aryl-pyrrole synthesis illustrates the general procedure.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Acid Catalyst: Add one drop of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 15 minutes.
-
Work-up: After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
Yield: Approximately 52%.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[5] This method is particularly useful for accessing highly functionalized pyrrole rings. However, detailed experimental protocols specifically for the synthesis of pyridinyl-pyrroles are not readily found in the surveyed literature. The general applicability of this method suggests that a pyridinyl-α-haloketone could be a suitable starting material.
Van Leusen Reaction
The Van Leusen reaction provides an effective route to 3,4-disubstituted pyrroles through the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC).[6][7] This method has been successfully applied to the synthesis of complex pyridinyl-pyrrole derivatives.
Experimental Protocol: Synthesis of ((4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)(phenyl)methanone [7]
-
Reaction Setup: Mix the starting chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).
-
Base Addition: Add the reactant mixture dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an argon atmosphere, with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the residue is recrystallized from acetone-ethyl ether.
-
Yield: 60%.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It is highly effective for coupling a pyridine halide with a pyrroleboronic acid (or vice versa) to form pyridinyl-pyrroles with high yields and excellent functional group tolerance.[8]
Experimental Protocol: Synthesis of 2-(2-(N-methylbenz[d,e]imidazole)-6-(pyrrol-2-yl)-pyridine
This synthesis involves an in situ generation of the pyrroleboronic acid followed by the Suzuki coupling.
-
Boronic Acid Formation:
-
Dissolve diisopropylamine (0.22 g, 2.17 mmol) in THF (3 mL) and cool to -80 °C.
-
Add n-butyllithium (0.9 mL, 2.5 M in hexane) dropwise and stir for 1 hour.
-
Add Boc-protected pyrrole (0.38 g, 2.27 mmol) in THF (2 mL) dropwise at -80 °C and stir for another hour.
-
Quench the reaction with trimethylborate (0.23 g, 2.24 mmol).
-
-
Suzuki Coupling:
-
To the in situ generated boronic acid, add 2-bromo-6-(N-methylbenz[d,e]imidazol-2-yl)pyridine (0.56 g, 1.7 mmol) and Pd(dppf)Cl2 (63 mg, 0.086 mmol, 5 mol %).
-
Add an aqueous solution of K2CO3 (2.8 mL, 1 M).
-
Heat the reaction mixture under reflux for 70 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with saturated aqueous NaCl, and extract the aqueous phase with diethyl ether.
-
Dry the combined organic extracts over MgSO4, filter, and remove the solvent.
-
Purify by column chromatography.
-
-
Deprotection: The Boc-protecting group is subsequently removed to yield the final product.
-
Overall Yield: 70% for the deprotected product.
Logical Workflow for Synthesis Method Selection
The choice of the most appropriate synthetic method depends on several factors, including the desired substitution pattern of the target pyridinyl-pyrrole, the availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a logical workflow for selecting a suitable method.
Caption: Workflow for selecting a pyridinyl-pyrrole synthesis method.
Conclusion
The synthesis of pyridinyl-pyrroles can be approached through various established methodologies. For complex, specifically substituted targets, the Van Leusen Reaction offers a powerful tool. For robust, high-yielding preparations with good functional group tolerance, the Suzuki-Miyaura Coupling stands out as a superior choice, despite the need for pre-functionalized starting materials. The classical Paal-Knorr and Hantzsch syntheses , while fundamental in pyrrole chemistry, currently lack sufficient specific examples in the literature for a direct comparative assessment in the context of pyridinyl-pyrrole synthesis. The selection of the optimal method will ultimately be guided by the specific structural requirements of the target molecule and the practical considerations of starting material accessibility and reaction scalability.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. Experimental data and detailed protocols are presented to support the objective comparison.
A Comparative Overview of Purity Validation Techniques
High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1][2] However, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive impurity profiling and characterization.[2][3]
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, well-established for quantitative analysis, versatile with various detectors (e.g., UV-DAD, MS).[1][2] | May require method development for optimal separation, potential for co-elution of impurities. | Purity assay and impurity quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information for impurity identification, high specificity.[2][3][4] | More expensive instrumentation, quantitative analysis can be more complex than HPLC-UV. | Impurity identification and structural elucidation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile impurities and residual solvents.[2][4] | Not suitable for non-volatile or thermally labile compounds like the target molecule. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural information, can be used for quantitative analysis (qNMR).[2][3] | Lower sensitivity compared to HPLC, complex mixtures can be challenging to analyze. | Structural confirmation of the main compound and impurities. |
| Thin Layer Chromatography (TLC) | Separation based on differential migration of compounds on a stationary phase coated on a plate. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring.[5][6] | Limited resolution and not suitable for quantification. | Rapid purity check and reaction monitoring. |
Experimental Protocol: Purity Determination by HPLC
This section details a robust Reverse-Phase HPLC (RP-HPLC) method for the purity validation of this compound. The method is designed based on established principles for the analysis of aromatic nitrogen heterocycles.[7][8]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
This compound (synthesized product and reference standard, if available)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized product in the same manner as the standard solution.
-
Forced Degradation Studies: To ensure the specificity of the method, the synthesized compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[9]
4. Data Analysis
The purity of the synthesized compound is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). For a more accurate assay, the peak area of the sample can be compared against that of a certified reference standard.
Caption: Workflow for the synthesis and purity validation of this compound.
Potential Impurities
During the synthesis of this compound, several types of impurities can arise. These may include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[2] For instance, if hydrochloric acid is utilized in the synthesis, there is a potential for the formation of chloro-intermediates.[10] A thorough impurity profile is essential for ensuring the quality of the final compound.
Conclusion
While HPLC stands out as the primary and most robust method for the quantitative purity assessment of this compound, a comprehensive validation strategy should incorporate orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, GC-MS for volatile components, and NMR for definitive structural confirmation. The adoption of this integrated analytical approach will ensure the highest quality of the synthesized compound, a critical requirement for its application in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. tdcommons.org [tdcommons.org]
A Head-to-Head Comparison of Pyridinyl-Pyrrole and Pyrazolopyridine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the privileged heterocyclic structures in medicinal chemistry, pyridinyl-pyrrole and pyrazolopyridine scaffolds have emerged as versatile frameworks, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides an objective, data-driven comparison of these two important scaffolds, summarizing their key attributes to aid in informed decision-making during the drug design and development process.
Introduction to the Scaffolds
The pyridinyl-pyrrole and pyrazolopyridine scaffolds are bicyclic aromatic systems that serve as bioisosteres of purines, enabling them to effectively interact with the ATP-binding sites of various kinases.[1] While structurally similar, the replacement of the pyrrole nitrogen with a pyrazole nitrogen introduces significant changes in the physicochemical and pharmacological properties of the resulting molecules.
The pyridinyl-pyrrole scaffold consists of a pyridine ring fused to a pyrrole ring. This framework is found in numerous biologically active compounds and has been extensively explored in medicinal chemistry.[1][2]
The pyrazolopyridine scaffold, a bioisosteric analogue of the pyridinyl-pyrrole, features a pyrazole ring fused to a pyridine ring. This modification, while seemingly subtle, can lead to improved metabolic stability and altered hydrogen bonding patterns, offering potential advantages in drug design.[3]
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a second nitrogen atom in the five-membered ring of the pyrazolopyridine scaffold can influence properties such as lipophilicity (LogP) and polar surface area (PSA).
| Property | Pyridinyl-Pyrrole Analogue | Pyrazolopyridine Analogue | Reference Compound |
| Molecular Weight ( g/mol ) | Varies | Varies | Vemurafenib (489.9) |
| cLogP | Varies | Generally Lower | 5.3 |
| Polar Surface Area (Ų) | Varies | Generally Higher | 81.7 |
| Hydrogen Bond Donors | 1 (typically) | 1 (typically) | 3 |
| Hydrogen Bond Acceptors | 2-3 (typically) | 3-4 (typically) | 6 |
Note: The values for pyridinyl-pyrrole and pyrazolopyridine analogues are generalized and can vary significantly based on substitution patterns. Vemurafenib, a BRAF inhibitor with a pyrrolo[2,3-b]pyridine core, is provided as a reference.
Biological Activity: A Focus on Kinase Inhibition
Both scaffolds have proven to be highly effective in the design of potent kinase inhibitors. The choice between them often depends on the specific kinase target and the desired selectivity profile. In some instances, the pyrazolopyridine scaffold has been shown to offer advantages in terms of potency and metabolic stability. For example, in the development of c-Met inhibitors, the replacement of a pyrrole ring with a pyrazole resulted in a pyrazolo[4,3-b]pyridine core, which aimed to improve the metabolic profile of the lead compound.[3] Similarly, in the optimization of C-Src kinase (CSK) inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine significantly enhanced potency due to favorable hydrogen bonding interactions with the kinase hinge region.[3]
| Target Kinase | Pyridinyl-Pyrrole Inhibitor (IC₅₀) | Pyrazolopyridine Inhibitor (IC₅₀) | Reference |
| CDK2/cyclin A2 | 0.57 µM (Compound 1) | 0.65 µM (Compound 8) | [4] |
| V600E B-RAF | 0.085 µM (Compound 34e) | Not directly compared | [5] |
| c-Met | - | 4.27 nM (Compound 5a) | [6] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for a drug's efficacy and safety. Key parameters include metabolic stability, cell permeability, and plasma protein binding. The pyrazole ring in the pyrazolopyridine scaffold is generally less susceptible to oxidative metabolism compared to the pyrrole ring, which can lead to improved metabolic stability and a longer half-life in vivo.[3]
| Parameter | Pyridinyl-Pyrrole Analogue | Pyrazolopyridine Analogue | Comments |
| Metabolic Stability (in vitro) | Generally more susceptible to oxidation | Generally more stable | Pyrazole ring is less electron-rich than pyrrole.[3] |
| Cell Permeability (e.g., Caco-2) | Variable | Variable | Dependent on overall physicochemical properties. |
| Plasma Protein Binding | Variable | Variable | Highly dependent on substituents. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyridinyl-pyrrole and pyrazolopyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of test compounds as a predictor of oral absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.[8][9][10][11][12]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of a test compound that is bound to plasma proteins.
Materials:
-
Plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS)
-
RED (Rapid Equilibrium Dialysis) device
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Add the test compound to plasma.
-
Load the plasma containing the test compound into one chamber of the RED device and PBS into the other chamber, separated by a semipermeable membrane.
-
Incubate the device at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.
-
After reaching equilibrium (typically 4-6 hours), collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13][14][15][16]
Visualizations
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of small molecule kinase inhibitors.
Conclusion
Both pyridinyl-pyrrole and pyrazolopyridine scaffolds are valuable starting points for the design of novel therapeutics, particularly kinase inhibitors. The choice between these two scaffolds is nuanced and should be driven by the specific goals of the drug discovery program. While the pyridinyl-pyrrole framework has a long-standing history of success, the pyrazolopyridine scaffold offers a compelling alternative, often providing advantages in metabolic stability and potency through altered electronic and hydrogen-bonding properties. A thorough, parallel evaluation of both scaffolds, as outlined in the experimental protocols, is recommended to identify the optimal core structure for a given therapeutic target. This data-driven approach will ultimately increase the probability of developing a successful clinical candidate.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. enamine.net [enamine.net]
Confirming Target Engagement of Pyrrole-Based Kinase Inhibitors in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing the cellular target engagement of pyrrole-based kinase inhibitors, using a representative compound, "Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate," as an illustrative example.
The pyrrole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP, enabling competitive binding to the kinase active site. Validating the direct interaction of these compounds with their intended kinase targets in living cells is paramount for establishing a clear mechanism of action and for guiding further optimization. This guide focuses on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and the NanoBRET™ Target Engagement Assay.
Comparison of Target Engagement Methodologies
Each method for determining cellular target engagement offers distinct advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the nature of the compound and its target.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Profiling | NanoBRET™ Target Engagement |
| Principle | Ligand binding increases the thermal stability of the target protein. | Competitive binding of a soluble inhibitor against a broad-spectrum immobilized kinase inhibitor matrix (kinobeads). | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry). | Mass spectrometry-based quantification of kinases pulled down by kinobeads. | Ratiometric measurement of light emission from the NanoLuc® donor and the fluorescent acceptor. |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. | Intact, live cells. |
| Target Requirement | No modification required (endogenous protein). | Endogenous proteins. | Expression of a NanoLuc® fusion protein. |
| Compound Requirement | No modification required. | No modification required. | No modification required. |
| Throughput | Low to medium (can be adapted for higher throughput). | Medium to high. | High. |
| Quantitative Data | Thermal shift (ΔTm), Isothermal dose-response (EC50). | Apparent dissociation constants (Kd,app), IC50 values. | Intracellular IC50 values, residence time. |
| Advantages | - Label-free for both target and compound.- Can be performed in intact cells. | - Broad, unbiased profiling of hundreds of kinases simultaneously.- Utilizes endogenous kinases. | - Real-time measurements in live cells.- High sensitivity and quantitative.- Can determine residence time. |
| Limitations | - Not all ligand binding events result in a significant thermal shift.- Can be lower throughput. | - Performed in cell lysates, which may not fully recapitulate the cellular environment.- Indirectly measures binding through competition. | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer. |
Illustrative Data for a Representative Pyrrole-Based Kinase Inhibitor
The following tables present hypothetical, yet realistic, quantitative data for confirming the target engagement of a representative pyrrole-based kinase inhibitor against its primary target, Kinase A, and a known off-target, Kinase B.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Kinase A | Vehicle (DMSO) | 52.5 °C | - |
| Pyrrole Inhibitor (10 µM) | 58.2 °C | +5.7 °C | |
| Kinase B | Vehicle (DMSO) | 55.1 °C | - |
| Pyrrole Inhibitor (10 µM) | 56.3 °C | +1.2 °C | |
| Control Protein | Vehicle (DMSO) | 60.3 °C | - |
| Pyrrole Inhibitor (10 µM) | 60.5 °C | +0.2 °C |
Table 2: Kinobeads Competition Profiling Data
| Target Protein | Apparent Dissociation Constant (Kd,app) |
| Kinase A | 50 nM |
| Kinase B | 850 nM |
| Kinase C | > 10,000 nM |
| Kinase D | 2,500 nM |
Table 3: NanoBRET™ Target Engagement Data
| Target Protein | Intracellular IC50 |
| Kinase A-NanoLuc® | 75 nM |
| Kinase B-NanoLuc® | 1,200 nM |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the pyrrole inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates target engagement.
Kinobeads Competition Profiling
-
Lysate Preparation: Prepare a native cell lysate by homogenizing cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the pyrrole inhibitor for 1 hour at 4°C to allow for binding to target kinases.
-
Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for 1-2 hours at 4°C to capture kinases not bound to the test compound.
-
Washing: Wash the kinobeads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The amount of each kinase captured by the kinobeads is quantified. A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. Dose-response curves are generated to determine the apparent dissociation constant (Kd,app).
NanoBRET™ Target Engagement Assay
-
Cell Preparation: Plate cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase in a white, 96-well or 384-well plate.
-
Compound Treatment: Prepare serial dilutions of the pyrrole inhibitor in Opti-MEM® I Reduced Serum Medium. Add the diluted inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells at a predetermined optimal concentration.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
By employing a combination of these powerful techniques, researchers can confidently confirm the cellular target engagement of novel pyrrole-based kinase inhibitors, elucidate their selectivity profiles, and build a strong foundation for further preclinical and clinical development.
New Pyrrole Derivatives Show Promise Against Standard-of-Care Drugs in Preclinical Studies
For Immediate Release
Recent preclinical research highlights the potential of novel pyrrole derivatives as promising alternatives to several standard-of-care drugs in oncology and infectious diseases. These new chemical entities have demonstrated comparable or, in some cases, superior activity in in-vitro studies, suggesting new avenues for the development of more effective and potentially safer therapeutics. This guide provides a comparative overview of these emerging compounds, supported by experimental data and detailed methodologies for key assays.
Anticancer Activity: Benchmarking Against Established Chemotherapeutics
A new series of 3-aroyl-1-arylpyrrole (ARAP) derivatives has been evaluated for its anticancer properties, showing potent inhibition of cancer cell growth. The performance of these compounds was benchmarked against well-established chemotherapeutic agents such as 5-Fluorouracil (5-FU), Cisplatin, and Doxorubicin.
Comparative Efficacy Data (IC50, µM)
| Compound | LoVo (Colon Cancer) | MCF-7 (Breast Cancer) | SK-OV-3 (Ovary Cancer) | HUVEC (Normal Cells) |
| Pyrrole Derivative 4d | 0.08 [1] | 0.15 [1] | 0.22 [1] | > 10[1] |
| 5-Fluorouracil (5-FU) | 0.12[1] | 0.25[1] | N/A | > 10 |
| Cisplatin | 0.15[1] | N/A | 0.30[1] | > 5 |
| Doxorubicin | N/A | 0.04[1] | 0.05[1] | > 2 |
N/A: Data not available in the cited study.
The data indicates that Pyrrole Derivative 4d exhibits potent cytotoxic activity against colon, breast, and ovarian cancer cell lines, with IC50 values in the nanomolar range.[1] Notably, its activity against the LoVo colon cancer cell line was superior to that of both 5-FU and Cisplatin.[1] Furthermore, the derivative displayed a favorable selectivity profile, with significantly lower toxicity towards normal human umbilical vein endothelial cells (HUVECs).[1]
Another class of pyrrole derivatives has been identified as potent tubulin polymerization inhibitors.[2][3] The lead compound from this series, ARAP 22, was benchmarked against the known tubulin inhibitor, Colchicine.
Tubulin Polymerization Inhibition (IC50, µM)
| Compound | Tubulin Polymerization Inhibition |
| ARAP 22 | 0.8 [2][3] |
| Colchicine | 1.2 |
ARAP 22 demonstrated more potent inhibition of tubulin polymerization than Colchicine, a well-characterized microtubule-destabilizing agent.[2][3] This suggests a potential mechanism of action for its anticancer effects and highlights its promise as a novel antimitotic agent.
Antimicrobial Activity: A New Front Against Drug-Resistant Pathogens
In the realm of infectious diseases, novel N-arylpyrrole derivatives have been synthesized and evaluated for their antibacterial activity against a panel of ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their efficacy was compared to the standard-of-care antibiotic, Levofloxacin.
Comparative Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus (MRSA) | E. coli | K. pneumoniae | A. baumannii |
| N-arylpyrrole Vc | 4 [4] | 8 [4] | 8 [4] | 8 [4] |
| Levofloxacin | 8[4] | 4 | 4 | 8 |
The N-arylpyrrole derivative Vc exhibited potent activity against MRSA, with a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming Levofloxacin.[4] This finding is particularly significant given the clinical challenge posed by MRSA infections. The compound also demonstrated broad-spectrum activity against other Gram-negative pathogens.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) and normal cells (e.g., HUVEC) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the pyrrole derivatives and standard drugs for 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
References
Safety Operating Guide
Prudent Disposal of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate in a Research Setting
Immediate Safety and Logistical Information for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
Given the lack of specific toxicity and ecotoxicity data, all materials contaminated with Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain, in regular trash, or by evaporation in a fume hood.[1][2][3][4]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Waste Characterization and Segregation:
-
Identify: All waste streams containing the compound. This includes stock chemical, reaction mixtures, contaminated solvents, and solid waste (e.g., contaminated gloves, weigh boats, pipette tips).
-
Segregate: Do not mix this waste with other chemical waste streams unless you can confirm their compatibility.[5] As a general rule, keep organic, halogenated, and non-halogenated solvents separate. Acidic and basic waste streams should also be kept in distinct containers.[2][4]
2. Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE when handling the waste:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][6][7] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate. Ensure the container is in good condition.[7]
-
Labeling: Immediately label the waste container.[3] The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas).[1]
-
An estimate of the concentration and quantity.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
4. Accumulation and Storage:
-
Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][6]
-
Containment: Keep liquid waste containers within secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[1]
-
Closure: Keep the waste container closed at all times, except when adding waste.[1][2][8]
5. Arranging for Disposal:
-
Contact EHS: Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[4][6] Follow their specific procedures for scheduling a collection.
-
Do not exceed limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons total).[6][8]
6. Disposal of Empty Containers:
-
An empty container that held this compound must also be handled carefully.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent.[9] The first rinseate is considered hazardous and must be collected and added to your hazardous waste container.[1][8] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Deface Label: After rinsing and air-drying in a ventilated area, completely remove or deface the original chemical label before disposing of the container as regular solid waste (e.g., in a designated glass disposal box).[1][9]
Data Presentation
Due to the novelty of this compound as a research chemical, comprehensive quantitative safety and environmental data are not available. The table below summarizes the key missing information that necessitates treating it as hazardous.
| Data Parameter | Value | Significance for Disposal |
| Acute Toxicity (LD50) | Not Available | The lethal dose for ingestion, inhalation, or skin contact is unknown. |
| Ecotoxicity | Not Available | The potential harm to aquatic life and the environment is unknown.[10] |
| Carcinogenicity | Not Classified | It is unknown if the compound is a potential carcinogen. |
| Persistence/Degradability | Not Available | The environmental fate and persistence of the compound are not established. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a research chemical with unknown hazards, such as this compound.
Caption: Workflow for Safe Disposal of Research Chemicals.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
